Methyl 6-Bromo-1H-Indole-3-Carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromo-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZJYJMYLUQJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467637 | |
| Record name | Methyl 6-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868656-97-7 | |
| Record name | Methyl 6-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6-Bromo-1H-Indole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 6-Bromo-1H-Indole-3-Carboxylate, a halogenated indole (B1671886) derivative of interest in medicinal chemistry and drug development. This document details a feasible synthetic route, outlines key characterization data, and presents this information in a clear and accessible format for researchers in the field.
Compound Overview
This compound is a substituted indole, a heterocyclic aromatic compound that forms the core structure of many biologically active molecules. The presence of a bromine atom at the 6-position and a methyl carboxylate group at the 3-position significantly influences its chemical properties and biological activity. Indole derivatives are known to exhibit a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities. Notably, this compound has been identified as a marine-derived natural product with potential antitumor properties[1].
Table 1: Physical and Chemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Appearance | Solid (predicted) |
| CAS Number | 868656-97-7 |
| IUPAC Name | This compound |
Synthesis Protocol
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
6-Bromo-1H-indole-3-carboxylic acid
-
Anhydrous Methanol (B129727) (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 6-Bromo-1H-indole-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).
-
Catalyst Addition: To the stirring suspension, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Carefully neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected and reference characterization data.
Table 2: General Characterization Data
| Parameter | Value/Description | Reference |
| Molecular Formula | C₁₀H₈BrNO₂ | [2] |
| Molecular Weight | 254.08 g/mol | [2] |
| Melting Point | Not available for the target compound. The precursor, 6-bromoindole-3-carboxaldehyde, has a melting point of 202-206 °C. |
Note: While specific spectral data for this compound was not found in the search results, the data for the closely related compound, Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate , is provided below for comparative purposes. The absence of the 2-methyl group in the target compound will result in a simpler ¹H NMR spectrum in the aromatic region and the absence of a methyl signal around 2.7 ppm.
Table 3: Reference Spectroscopic Data for Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate [5][6]
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.34 (brs, 1H, NH), 7.94 (d, J = 9.0 Hz, 1H), 7.45 (d, J = 1.8 Hz, 1H), 7.31 (dd, J = 9.0, 1.8 Hz, 1H), 3.92 (s, 3H, OCH₃), 2.73 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃) | δ 166.1, 144.2, 135.2, 126.0, 125.0, 122.7, 115.7, 113.4, 104.9, 50.9, 14.2. |
| HRMS (ESI) | m/z [M+Na]⁺ calcd for C₁₁H₁₀BrNO₂Na: 289.9787, found: 289.9782. |
Biological Activity and Potential Signaling Pathways
This compound has been identified as a marine-derived natural product with demonstrated antitumor activity[1]. While the specific molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated in the available literature, the indole scaffold is a well-known pharmacophore that can interact with a variety of biological targets.
Many indole derivatives exert their anticancer effects through mechanisms such as:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at various stages of the cell cycle.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.
-
Interaction with Microtubules: Disrupting the cellular cytoskeleton, which is crucial for cell division.
Given the structural similarities to other bioactive indoles, it is plausible that this compound may act through one or more of these pathways. Further research is required to delineate its precise mechanism of action.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of this compound. The outlined Fischer-Speier esterification protocol offers a practical and efficient route to this compound. While specific spectral data for the target molecule requires experimental determination, the provided reference data for a close analog serves as a valuable guide for characterization. The known antitumor activity of this marine-derived natural product, coupled with the diverse biological roles of the indole scaffold, underscores its potential as a lead compound in drug discovery and development. Further investigation into its precise mechanism of action and biological targets is warranted to fully explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C10H8BrNO2 | CID 11499811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl 6-Bromo-1H-Indole-3-Carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-bromo-1H-indole-3-carboxylate is a halogenated indole (B1671886) derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including the reactive bromo substituent and the versatile carboxylate group, make it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in the development of novel therapeutics, with a focus on kinase inhibitors.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | Not experimentally determined; related compounds suggest a crystalline solid with a relatively high melting point. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) at 100 mg/mL.[3] | [3] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 868656-97-7 | [1] |
| InChI | InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 | [1] |
| InChIKey | SKZJYJMYLUQJPG-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1=CNC2=C1C=CC(=C2)Br | [1] |
| XLogP3 | 3.3 | [1] |
Spectral Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton, and the methyl ester protons. The chemical shifts (δ) are predicted to be in the following regions, referenced to a standard solvent like DMSO-d₆:
-
N-H Proton: A broad singlet in the region of δ 11.0-12.0 ppm.
-
Aromatic Protons: Signals for the protons at positions 2, 4, 5, and 7 of the indole ring are expected in the aromatic region (δ 7.0-8.5 ppm). The bromine atom at position 6 will influence the splitting patterns of the adjacent protons.
-
Methyl Protons: A sharp singlet for the three protons of the methyl ester group is anticipated around δ 3.8-4.0 ppm.[4]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts for the different carbon atoms are:
-
Carbonyl Carbon: The ester carbonyl carbon should appear in the downfield region, typically around δ 160-170 ppm.
-
Aromatic Carbons: The eight carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The carbon attached to the bromine atom (C-6) will be significantly influenced.
-
Methyl Carbon: The carbon of the methyl ester group is expected to have a chemical shift in the range of δ 50-55 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule:
-
N-H Stretching: A sharp to broad absorption band in the region of 3300-3500 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group, typically around 1680-1720 cm⁻¹.
-
C-Br Stretching: A weaker absorption in the fingerprint region, usually below 700 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry
The mass spectrum, particularly under electron ionization (EI), is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (254.08 g/mol ). A characteristic isotopic pattern for bromine-containing fragments will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).[6] Common fragmentation pathways for indole-3-carboxylates involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).[7]
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through the bromination of a suitable indole precursor. The following protocol is adapted from the synthesis of a closely related isomer, methyl 3-bromo-1H-indole-6-carboxylate.[4]
Materials:
-
Methyl 1H-indole-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Methyl 1H-indole-3-carboxylate (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -60 °C using a suitable cooling bath.
-
Slowly add a solution of N-Bromosuccinimide (1.0-1.1 equivalents) in anhydrous DMF dropwise to the cooled reaction mixture over a period of 20-30 minutes.
-
Stir the reaction mixture at -60 °C and then allow it to slowly warm to room temperature over several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by silica gel column chromatography.
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in petroleum ether.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in petroleum ether, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is primarily dictated by the indole nucleus, the bromine substituent at the 6-position, and the methyl ester at the 3-position.
-
Indole Nucleus: The indole ring is an electron-rich aromatic system susceptible to electrophilic substitution, although the ester group at the 3-position can influence the regioselectivity of such reactions. The N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation.
-
Bromo Substituent: The bromine atom at the 6-position is a key functional handle for introducing molecular diversity. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, heteroaryl, vinyl, alkynyl, and amino groups, respectively.
-
Methyl Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other derivatives. It can also be reduced to the corresponding alcohol.
Application in Kinase Inhibitor Synthesis
A significant application of bromo-substituted heterocyclic compounds like this compound is in the synthesis of kinase inhibitors.[8] Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure, which can be efficiently constructed using Suzuki coupling reactions with the bromo-indole as a key intermediate.[8] The indole scaffold itself is a privileged structure in medicinal chemistry and is found in numerous approved drugs.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Suzuki Coupling Reaction for Kinase Inhibitor Scaffolds
Caption: Representative Suzuki coupling reaction of this compound.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined physicochemical properties and predictable reactivity, especially in cross-coupling reactions, make it an attractive starting material for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to facilitate its use by researchers and scientists in the development of novel and potent therapeutic agents. Further exploration of its biological activities and the development of new synthetic methodologies will undoubtedly continue to expand its utility in medicinal chemistry.
References
- 1. This compound | C10H8BrNO2 | CID 11499811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 6-bromo-1H-indole-4-carboxylate [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. METHYL 3-BROMOINDOLE-6-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. tetratek.com.tr [tetratek.com.tr]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
The Potent Potential of Brominated Indole-3-Carboxylates: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] The strategic addition of bromine atoms to the indole ring, particularly in indole-3-carboxylate (B1236618) derivatives, has emerged as a powerful strategy for modulating and enhancing a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of brominated indole-3-carboxylates and related derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial and Antibiotic Potentiating Activity
Brominated indole derivatives have demonstrated significant promise in combating microbial resistance. Notably, 5-bromo-substituted indole analogues often exhibit broad-spectrum activity.[4][5] A key mechanism of action appears to be the disruption of bacterial membranes.[4][5]
Quantitative Antimicrobial Data
| Compound/Analogue | Target Organism(s) | Activity | Measurement | Reference |
| α,ω-di-(5-bromoindole-3-carboxamido)spermine (3) | Staphylococcus aureus, MRSA | Intrinsic antimicrobial activity | - | [4] |
| 5-Bromo-substituted indole analogue 13b (polyamine PA-3-6-3) | Staphylococcus aureus, Acinetobacter baumannii, Cryptococcus neoformans | Antimicrobial activity | MIC ≤ 0.28 µM | [4][5] |
| 5-bromo-indole-3-carboxamide-PA3-7-3 analogue | Pseudomonas aeruginosa, Escherichia coli | Enhancement of doxycycline (B596269) and erythromycin (B1671065) action | - | [4][6] |
| Analogue 13b | Pseudomonas aeruginosa | Enhancement of doxycycline action | 21-fold enhancement | [4][5][6] |
| 2-(5-bromo-1H-indol-3-yl)-N-(aryl)thiazole-4-carboxamide (17k) | Gram-negative and Gram-positive bacteria | Antibacterial activity | ZOI = 14-16 mm; MIC = 12.5-50 μg/mL | [2] |
| 5-bromoindole-2-carboxamides (7a-c, 7g, 7h) | Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Salmonella Typhi | Antibacterial activity | MIC = 0.35–1.25 μg/mL | [7] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
A common method to determine the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The brominated indole-3-carboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in CAMHB in a 96-well microtiter plate.
-
Incubation: The bacterial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The indole scaffold is a cornerstone in the development of anticancer agents.[8] Bromination of the indole ring has been shown to enhance the anticancer properties of these compounds, which can act through various mechanisms, including the inhibition of key signaling pathways.[9][10][11]
Quantitative Anticancer Data
| Compound | Cell Line(s) | Activity | Measurement | Reference |
| 5-bromoindole-2-carboxylic acid derivative 3a | HepG2, A549, MCF-7 | Antiproliferative | - | [9] |
| 2-(1H-indol-3-yl)-N-(aryl)thiazole-4-carboxamide 17i | HEK293T | Cytotoxicity | IC50 = 8.64 μM | [2] |
| 2-(1H-indol-3-yl)-N-(aryl)thiazole-4-carboxamide 17l | HeLa | Cytotoxicity | IC50 = 3.41 μM | [2] |
| Indole-3-carboxylic acid-based derivative 17 | - | Inhibition of Bcl-2 protein | Ki = 0.26 μM | [12] |
| Indole-3-carboxylic acid-based derivative 17 | - | Inhibition of Mcl-1 protein | Ki = 72 nM | [12] |
| 5-bromoindole-2-carboxylic acid hydrazone derivative | - | Anti-angiogenic activity | IC50 = 15.4 µg/mL | [13] |
| 5-bromoindole-2-carboxylic acid hydrazone derivative | HUVEC cell line | Antiproliferative activity | IC50 = 5.6 µg/mL | [13] |
Signaling Pathways in Cancer Targeted by Indole Derivatives
Indole-3-carbinol (B1674136) (I3C) and its derivatives have been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[10][14]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the brominated indole-3-carboxylate derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Activity
Brominated indoles derived from marine organisms have shown potential as anti-inflammatory agents.[15][16] Their mechanism of action can involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).[15]
Quantitative Anti-inflammatory Data
| Compound | Target | Activity | Measurement | Reference |
| Tyrindoxyl sulfate | COX-1 | Binding Affinity | Docking Score: -6.06 to -7.25 kcal/mol | [15] |
| Tyrindoleninone | COX-2 | Binding Affinity | Docking Score: -7.17 kcal/mol | [15] |
| 6-Bromoisatin | COX-2 | Binding Affinity | Docking Score: -6.19 kcal/mol | [15] |
| Benzo[g]indol-3-carboxylates | mPGES-1 | Inhibition | IC50 = 0.1 µM | [17] |
| Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (7a) | Human mPGES-1 (cell-free) | Inhibition | IC50 = 0.6 µM | [17] |
| Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (7a) | Human mPGES-1 (A549 cells) | Inhibition | IC50 = 2 µM | [17] |
Prostaglandin (B15479496) Biosynthesis Pathway
Caption: Inhibition of Prostaglandin Synthesis by Brominated Indoles.
Quorum Sensing Inhibition
Quorum sensing (QS) is a bacterial communication system that regulates virulence factor production.[18] Inhibition of QS is a promising anti-pathogenic strategy. Bromination of indole-3-carboxaldehydes, a related class of compounds, has been shown to significantly enhance their quorum sensing inhibitory (QSI) capabilities.[18]
Quantitative Quorum Sensing Inhibition Data
| Compound | Activity | Measurement | Reference |
| 5-Bromoindole-3-carboxaldehyde | Quorum Sensing Inhibition | 2- to 13-fold reduction in IC50 compared to indole-3-carboxaldehyde | [18] |
| 6-Bromoindole-3-carboxaldehyde | Quorum Sensing Inhibition | 2- to 13-fold reduction in IC50 compared to indole-3-carboxaldehyde | [18] |
| 7-Bromoindole-3-carboxaldehyde | Quorum Sensing Inhibition | 2- to 13-fold reduction in IC50 compared to indole-3-carboxaldehyde | [18] |
Synthesis of Brominated Indole-3-Carboxylates
A common method for the synthesis of brominated indole-3-carboxylates involves the direct bromination of an indole-3-carboxylate precursor.
General Experimental Protocol: Regioselective Dibromination
This protocol describes the synthesis of methyl 5,6-dibromoindole-3-carboxylate.[19]
-
Reaction Setup: Methyl indole-3-carboxylate is dissolved in acetic acid.
-
Bromination: A solution of bromine in acetic acid is added dropwise to the indole solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is poured into water, and the precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired methyl 5,6-dibromoindole-3-carboxylate.
Caption: Synthetic workflow for the dibromination of methyl indole-3-carboxylate.
Conclusion
Brominated indole-3-carboxylates and their derivatives represent a versatile and potent class of compounds with a wide array of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with their potential to inhibit bacterial quorum sensing, underscores their significance in drug discovery and development. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel therapeutics with improved efficacy and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 9. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preliminary SAR on indole-3-carbinol and related fragments reveals a novel anticancer lead compound against resistant glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Structural Elucidation of Methyl 6-Bromo-1H-Indole-3-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-Bromo-1H-Indole-3-Carboxylate, a compound of interest in medicinal chemistry and natural product synthesis. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties, along with the experimental protocols for data acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this indole (B1671886) derivative in research and development settings.
Spectroscopic Data Summary
The structural confirmation of this compound is supported by a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are summarized in the tables below. This data has been compiled from the scientific literature, ensuring a reliable reference for researchers.[1][2]
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.03 | s | - | N-H |
| 8.11 | d | 2.8 | H-2 |
| 7.92 | d | 8.5 | H-4 |
| 7.67 | s | - | H-7 |
| 7.32 | dd | 8.5, 1.8 | H-5 |
| 3.80 | s | - | O-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 165.3 | C=O |
| 138.1 | C-7a |
| 134.2 | C-2 |
| 125.6 | C-3a |
| 125.1 | C-6 |
| 123.0 | C-4 |
| 115.9 | C-5 |
| 115.9 | C-7 |
| 107.5 | C-3 |
| 51.7 | O-CH₃ |
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Observation |
| HRMS | ESI⁻ | [M-H]⁻ calculated: 251.9660 | [M-H]⁻ found: 251.9657 |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques as detailed in the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
High-Resolution Mass Spectrometry (HRMS): HRMS data was acquired using an electrospray ionization (ESI) source in negative ion mode. The analysis provided an accurate mass measurement of the deprotonated molecule ([M-H]⁻), which was compared to the calculated theoretical mass to confirm the elemental composition.
Infrared (IR) Spectroscopy: At the time of this publication, specific experimental IR data for this compound was not available in the reviewed literature. However, the expected characteristic IR absorptions for this molecule would include:
-
N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹.
-
C=O stretch (ester): A strong, sharp peak around 1700-1720 cm⁻¹.
-
C-Br stretch: A peak in the fingerprint region, typically between 500-600 cm⁻¹.
-
Aromatic C-H and C=C stretches: Multiple peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthetic chemical compound like this compound.
This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this compound. The provided data and protocols are essential for ensuring the quality and integrity of this compound in various research and development endeavors.
References
Technical Guide: Methyl 6-Bromo-1H-Indole-3-Carboxylate
CAS Number: 868656-97-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 6-Bromo-1H-Indole-3-Carboxylate, a key building block in medicinal chemistry and organic synthesis. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent modification, and its application in the development of therapeutic agents, particularly kinase inhibitors.
Chemical and Physical Properties
This compound is a halogenated indole (B1671886) derivative that serves as a versatile scaffold in the synthesis of more complex molecules. Below is a summary of its key properties.
| Property | Value | Source |
| CAS Number | 868656-97-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₈BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 254.08 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Canonical SMILES | COC(=O)C1=CNC2=C1C=CC(=C2)Br | --INVALID-LINK-- |
| Predicted XLogP3 | 3.3 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | - |
| Melting Point | No data available. For reference, the related compound 6-Bromo-1H-indole has a melting point of 92-96 °C. | - |
Spectroscopic Data Summary
¹H NMR (Proton Nuclear Magnetic Resonance) - Predicted
| Chemical Shift (δ) ppm (Solvent: CDCl₃) | Multiplicity | Number of Protons | Assignment |
| ~8.2-8.5 | br s | 1H | N-H |
| ~8.0 | s | 1H | H-2 |
| ~7.8 | d | 1H | H-4 |
| ~7.6 | d | 1H | H-7 |
| ~7.3 | dd | 1H | H-5 |
| ~3.9 | s | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted
| Chemical Shift (δ) ppm (Solvent: CDCl₃) | Carbon Assignment |
| ~165 | C=O |
| ~137 | C-7a |
| ~130 | C-2 |
| ~126 | C-3a |
| ~124 | C-5 |
| ~123 | C-4 |
| ~115 | C-6 (C-Br) |
| ~114 | C-7 |
| ~105 | C-3 |
| ~51 | -OCH₃ |
Mass Spectrometry (MS) - Predicted
| m/z | Interpretation |
| 253/255 | [M]⁺ molecular ion peak, showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) |
| 222/224 | [M - OCH₃]⁺ |
| 194/196 | [M - COOCH₃]⁺ |
| 143 | [M - Br - CO]⁺ |
Infrared (IR) Spectroscopy - Predicted
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1700 | Strong | C=O Stretch (Ester) |
| ~1600, 1450 | Medium | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~600-500 | Medium-Strong | C-Br Stretch |
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
This protocol details the synthesis of the title compound from its corresponding carboxylic acid.
Reaction Scheme:
Mechanism of Action of Methyl 6-Bromo-1H-Indole-3-Carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique structure allows it to mimic peptides and bind to various enzymes, making it a fertile ground for the development of novel therapeutics with distinct mechanisms of action.[1] Derivatives of Methyl 6-Bromo-1H-Indole-3-Carboxylate, in particular, have emerged as a promising class of compounds, primarily investigated for their potent antiproliferative and anticancer activities.[3][4] This guide details the core mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the associated biological pathways and workflows.
Core Mechanism of Action: Inhibition of Cancer-Relevant Kinase Pathways
The predominant mechanism through which indole-3-carboxylate (B1236618) derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are crucial regulators of cellular processes, including growth, proliferation, and survival.[2][5] Dysregulation of kinase signaling is a hallmark of many cancers, making these enzymes prime therapeutic targets.[5][6]
Specifically, derivatives of the indole scaffold have been shown to be potent inhibitors of the PI3K/Akt/mTOR signaling pathway .[6][7] This pathway is a central regulator of cell metabolism, growth, and proliferation and is frequently hyperactivated in tumors.[7] By targeting key kinases within this cascade, such as PI3K (Phosphoinositide 3-kinase), Akt (Protein Kinase B), and mTOR (mammalian Target of Rapamycin), these compounds can effectively halt the downstream signals that drive cancer cell growth and survival.[6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Quantitative Data: Inhibitory Potency of Indole Derivatives
While specific kinase inhibition data for this compound is not extensively published, numerous studies on closely related indole derivatives demonstrate potent inhibitory activity against specific kinases and cancer cell lines. This highlights the potential of the core scaffold in developing highly active anticancer agents.
| Compound Class/Derivative Name | Target(s) | Reported IC₅₀ / GI₅₀ | Reference(s) |
| Indole-based Pyrazolo[1,5-a]pyrimidine | AKT Phosphorylation | 27 - 34 nM | [6] |
| Fused Indole (MG-2477) | A549 Lung Cancer Cells | 20 nM | [6] |
| Indole-based Hydrazone | EGFR, PI3K, CDK2 | Sub-micromolar activity | [8] |
| Indole-based Quinolone (HA-2l) | mTOR Kinase | 66 nM | [7] |
| Indole-based Quinolone (HA-2c) | mTOR Kinase | 75 nM | [7] |
| 5-Bromoindole Derivative (Compound 34) | MCF-7 Breast Cancer Cells | 18.4 µM | [9] |
| Indole Carbothioamide (Compound 4a) | EGFR Kinase / HepG2, HCT-116, A549 Cells | Potent inhibition noted | [1][10] |
| Indole Oxadiazole (Compound 6c) | VEGFR-2 Kinase / HepG2, HCT-116, A549 Cells | Potent inhibition noted | [1][10] |
Experimental Protocols & Methodologies
In Vitro Kinase Inhibition Assay
This protocol outlines a generalized, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific purified kinase. The principle relies on quantifying the amount of ATP consumed during the phosphorylation reaction; lower ATP consumption indicates higher kinase inhibition.[4]
Detailed Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂, pH 7.4).[11][12]
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km of the kinase, if known.
-
Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the target kinase.
-
Test Compound: Prepare serial dilutions of the indole derivative (e.g., from 100 µM to 1 nM) in DMSO. Prepare a DMSO-only control.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the test compound dilution or DMSO control.[13]
-
Add 10 µL of the purified kinase enzyme solution to all wells and mix gently.[13]
-
Incubate the plate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.[13]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the kinase substrate.[13]
-
Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
-
Detection:
-
Stop the reaction and measure the remaining ATP concentration using a commercial luminescence or fluorescence-based ATP detection kit (e.g., Kinase-Glo®, ADP-Glo™). The signal is inversely proportional to kinase activity.
-
Read the plate on a suitable microplate reader (luminometer or fluorometer).
-
-
Data Analysis:
-
Subtract background values (wells with no enzyme).
-
Normalize the data, setting the DMSO control as 0% inhibition and a control with no ATP or a potent known inhibitor as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Antiproliferative (MTT) Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[14] It is widely used to determine the cytotoxic potential of compounds against cancer cell lines. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals, which are then solubilized for quantification.[15]
Detailed Methodology:
-
Cell Plating:
-
Harvest and count cancer cells (e.g., A549, MCF-7, HCT-116).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.
-
Include control wells with medium only for background measurement.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals, which appear as a purple precipitate.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.[3]
-
Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background.[16]
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
-
Caption: A generalized workflow for a cellular antiproliferative MTT assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 細胞計數與健康分析 [sigmaaldrich.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Substituted Indole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. The strategic introduction of a carboxylate group onto this privileged scaffold provides a versatile handle for further functionalization, enabling the exploration of vast chemical space in drug discovery programs. This in-depth technical guide provides a comprehensive review of the key synthetic methodologies for preparing substituted indole carboxylates, with a focus on classical and modern techniques, supported by detailed experimental protocols and comparative data.
Classical Methods for Indole Carboxylate Synthesis
Classical methods, developed in the late 19th and early 20th centuries, remain relevant for the synthesis of certain indole carboxylates due to their simplicity and the availability of starting materials.
Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, is a robust and widely used method for constructing the indole ring.[1] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone containing an α-methylene group.[1] The reaction proceeds through the formation of a phenylhydrazone, followed by a[2][2]-sigmatropic rearrangement (the Claisen rearrangement) to form a new C-C bond, and subsequent cyclization and aromatization to yield the indole.[1] The use of β-nitroacrylates as the carbonyl component provides a direct route to indole-2-carboxylates.[3]
Logical Workflow for Fischer Indole Synthesis:
Caption: Workflow of the Fischer Indole Synthesis for Substituted Indole Carboxylates.
Experimental Protocol: Synthesis of Ethyl Indole-2-carboxylate (B1230498) via Fischer Indole Synthesis
A mixture of phenylhydrazine (B124118) (1.0 eq) and ethyl pyruvate (B1213749) (1.1 eq) in glacial acetic acid is stirred at room temperature for 30 minutes to form the corresponding phenylhydrazone. The solvent is then removed under reduced pressure. The resulting crude hydrazone is added to a pre-heated solution of polyphosphoric acid (PPA) at 100 °C. The reaction mixture is stirred at this temperature for 1-2 hours, during which time the cyclization and aromatization occur. After cooling to room temperature, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration. The solid is then washed with water and a saturated solution of sodium bicarbonate to neutralize any remaining acid. The crude product is purified by recrystallization from ethanol (B145695) to afford ethyl indole-2-carboxylate.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of aniline. While less common for the direct synthesis of indole carboxylates, it can be adapted for this purpose. A notable advancement is the use of microwave irradiation in a solvent-free solid-state reaction between anilines and phenacyl bromides, which provides a greener and more efficient route to 2-arylindoles.[2]
Modern Synthetic Methodologies
Modern synthetic methods offer greater functional group tolerance, milder reaction conditions, and often higher yields and regioselectivity compared to classical approaches.
Palladium-Catalyzed Syntheses
Palladium catalysis has revolutionized the synthesis of indoles and their derivatives. These methods often involve the formation of C-C and C-N bonds through cross-coupling reactions.
A direct oxidative C-H amination of 2-acetamido-3-aryl-acrylates provides a powerful route to 1-acetyl indole-2-carboxylates.[4][5][6][7] This reaction utilizes a catalytic amount of a palladium(II) source with oxygen as the terminal oxidant.[4][5][6][7] The starting materials are readily accessible through Erlenmeyer-Plöchl chemistry from benzaldehyde (B42025) derivatives and N-acetyl glycine.[4] A subsequent deacetylation step yields the corresponding indole-2-carboxylates.[4][5][6][7]
Proposed Catalytic Cycle for Pd-Catalyzed Oxidative Cyclization:
Caption: Simplified catalytic cycle for Pd-catalyzed oxidative cyclization.[4]
Experimental Protocol: Synthesis of Ethyl 1-acetyl-indole-2-carboxylate
To a reaction vessel are added ethyl 2-acetamido-3-phenylacrylate (1.0 eq), Pd(OAc)₂ (0.1 eq), and a suitable solvent such as DMSO. The vessel is sealed and heated to 80-120 °C under an atmosphere of oxygen (balloon). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford ethyl 1-acetyl-indole-2-carboxylate.[6]
Palladium-catalyzed carbonylation reactions of 2-alkynylanilines provide a direct route to indole-3-carboxylates.[8] These reactions typically employ carbon monoxide (CO) as the C1 source and can be performed with various alcohols or phenols to generate the corresponding esters.[8]
Copper-Catalyzed Syntheses
Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods.
A ligand-free copper(I)-catalyzed cascade reaction of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate allows for the efficient synthesis of indole-2-carboxylate derivatives.[9] This one-pot process proceeds under mild conditions and tolerates a wide range of functional groups.[9]
N-aryl indoles can be synthesized via a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides.[10] This method uses Cu₂O as the catalyst and provides a route to N-functionalized indoles.[10]
C-H Activation and Functionalization
Direct C-H activation has emerged as a powerful tool for the functionalization of the indole core, avoiding the need for pre-functionalized substrates.[11][12][13][14] Transition metals such as palladium, rhodium, and ruthenium are commonly employed to catalyze these transformations.[11][12][13] By using appropriate directing groups, regioselective functionalization at various positions of the indole ring can be achieved.[13][14] For instance, a formyl group at the C3-position can direct C4-arylation.[13]
Photoredox Catalysis
Visible-light photoredox catalysis offers a green and sustainable approach to indole synthesis.[15][16][17][18][19] These reactions proceed via single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild conditions.[15][19] This methodology has been successfully applied to the synthesis of indole alkaloids and other complex indole-containing molecules.[15][19] A metal-free, visible-light-induced carbonylation of indoles with phenols using iodine as a photosensitive initiator provides a novel route to indole-3-carboxylates.[20]
Green and Sustainable Approaches
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many indole-forming reactions, often leading to higher yields and cleaner product profiles in shorter reaction times compared to conventional heating.[2][21][22][23][24][25] This technique has been successfully applied to classical reactions like the Fischer and Bischler-Möhlau syntheses, as well as modern cross-coupling reactions.[22][23]
Flow Chemistry
Continuous flow synthesis offers several advantages over batch processing, including improved safety, scalability, and reproducibility.[1][26][27][28][29] The Fischer indole synthesis has been successfully adapted to a continuous flow system, demonstrating the potential of this technology for the large-scale production of indoles.[1][26][28]
Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly atom-economical and efficient approach to complex molecules.[30][31][32][33][34] Several MCRs have been developed for the synthesis of functionalized indoles, including those bearing carboxylate groups.[30][31][32]
Data Summary of Synthetic Methods
The following tables summarize the quantitative data for some of the key synthetic methods discussed.
Table 1: Comparison of Classical and Modern Methods for Indole-2-carboxylate Synthesis
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Fischer Synthesis | PPA | Acetic Acid | 100 | 1-2 | 60-80 | [3] |
| Pd-Catalyzed C-H Amination | Pd(OAc)₂ / O₂ | DMSO | 80-120 | 12-24 | 70-95 | [4][6] |
| Cu-Catalyzed Cascade | CuI / Cs₂CO₃ | DMSO | rt - 80 | 4-16 | 65-94 | [9] |
Table 2: Comparison of Methods for Indole-3-carboxylate Synthesis
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd-Catalyzed Carbonylation | Pd(OAc)₂ / I₂ / CO | DMF | 80-100 | 24-48 | 60-85 | [8] |
| Metal-Free CO₂ Fixation | K₂CO₃ / CO₂ (10 atm) | NMP | 65 | 12 | 70-90 | [35] |
| Visible-Light Carbonylation | I₂ / Visible Light / CO | MeCN | rt | 24 | 50-75 | [20] |
Conclusion
The synthesis of substituted indole carboxylates has evolved significantly from classical methods to modern, highly efficient catalytic systems. The choice of synthetic route depends on several factors, including the desired substitution pattern, functional group tolerance, and scalability. Palladium and copper catalysis, along with the emerging fields of C-H activation and photoredox catalysis, offer powerful tools for the construction of these important building blocks. Furthermore, the adoption of greener technologies such as microwave-assisted synthesis and flow chemistry is paving the way for more sustainable and efficient production of indole derivatives, which will undoubtedly accelerate the discovery and development of new therapeutics.
References
- 1. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds [agris.fao.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. soc.chim.it [soc.chim.it]
- 15. Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. goons.web.elte.hu [goons.web.elte.hu]
- 22. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijrpr.com [ijrpr.com]
- 24. tandfonline.com [tandfonline.com]
- 25. tandfonline.com [tandfonline.com]
- 26. akjournals.com [akjournals.com]
- 27. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. A multicomponent tetrazolo indole synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02384E [pubs.rsc.org]
- 33. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 34. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation in the absence of transition metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Discovery of Brominated Indole Carboxylates as Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine organisms are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, halogenated indole (B1671886) alkaloids have garnered significant attention due to their potent pharmacological properties. This technical guide focuses on the discovery of methyl 6-bromo-1H-indole-3-carboxylate and its closely related analogue, (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester, as marine-derived natural products. While the former is commercially available and cited as a natural product, the primary scientific literature more readily provides a detailed account of the isolation and characterization of its α-keto analogue. This document will detail the seminal discovery of (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester from the marine sponge Spongosorites sp., presenting its characterization data and the experimental protocols for its isolation. Furthermore, this guide will explore the known biological activities of bromoindole derivatives, including their antitumor and anti-inflammatory effects, and the associated signaling pathways.
Discovery and Isolation from a Marine Source
The first documented isolation of a close natural analogue of this compound, specifically (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester, was reported from a marine sponge of the genus Spongosorites.[1][2][3] Prior to this discovery, this class of compounds was known only through synthetic chemistry.[1][2][3] The isolation was achieved through a bioactivity-guided fractionation of the methanol (B129727) extract of the sponge.[1][2][3]
Experimental Protocols: Isolation and Characterization
The following is a detailed methodology for the isolation and characterization of (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester from Spongosorites sp., adapted from the primary literature.[1][2][3]
1. Extraction and Fractionation:
-
The sponge material was extracted with methanol (MeOH).
-
The crude MeOH extract was then partitioned between different solvents to separate compounds based on polarity. A common scheme involves partitioning between n-hexane, dichloromethane (B109758) (CH₂Cl₂), and water.
-
The bioactive fractions were subjected to further chromatographic separation.
2. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate (B1210297) mixtures).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds were further purified by reversed-phase HPLC (RP-HPLC) using an ODS (C18) column with a suitable solvent system (e.g., methanol/water or acetonitrile/water gradients).
-
The purity of the isolated compounds was assessed by analytical HPLC.
3. Structure Elucidation:
-
Mass Spectrometry (MS): The molecular formula and the presence of bromine were determined using low-resolution and high-resolution mass spectrometry. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key indicator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the isolated compound was elucidated using a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms in the molecule.
Experimental Workflow
Caption: Isolation and characterization workflow for bromoindole alkaloids.
Quantitative Data and Spectroscopic Analysis
The structural elucidation of (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester was accomplished through comprehensive spectroscopic analysis. The key quantitative data are summarized in the tables below.
Table 1: Physical and Mass Spectrometry Data
| Property | Value |
| Appearance | Yellow, amorphous powder |
| Molecular Formula | C₁₁H₈BrNO₃ |
| Mass Spectrum (EIMS) | m/z 281/283 [M]⁺ (characteristic 1:1 ratio for a bromo-compound) |
Table 2: ¹H NMR Spectroscopic Data (500 MHz, in DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH-1 | 12.60 | s | |
| H-2 | 8.45 | s | |
| H-4 | 8.07 | d | 8.0 |
| H-5 | 7.40 | dd | 8.0, 1.5 |
| H-7 | 7.80 | d | 1.5 |
| -OCH₃ | 3.89 | s |
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 139.0 |
| C-3 | 112.5 |
| C-3a | 124.8 |
| C-4 | 123.5 |
| C-5 | 125.8 |
| C-6 | 116.2 |
| C-7 | 115.5 |
| C-7a | 137.5 |
| C-8 | 178.2 |
| C-9 | 164.0 |
| -OCH₃ | 52.9 |
Biological Activities and Signaling Pathways
Bromoindole derivatives isolated from marine sources have demonstrated a range of biological activities, with antitumor and anti-inflammatory properties being of particular interest to the scientific community.
Antitumor Activity
Indole-based compounds are recognized for their significant antitumor potential, acting through various mechanisms.[4][5] While the specific cytotoxic pathway for (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester has not been extensively detailed, related indole-3-glyoxylamides are known to function as tubulin polymerization inhibitors.[6][7] These agents interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[6] Generally, indole derivatives can induce apoptosis in cancer cells through the regulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.
Anti-inflammatory Activity
Several brominated indoles have been shown to possess potent anti-inflammatory effects. The underlying mechanism for some of these compounds involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[8][9][10][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Brominated indoles can inhibit this pathway by preventing the translocation of NF-κB into the nucleus.[8]
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of bromoindoles via NF-κB pathway inhibition.
The discovery of (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester from the marine sponge Spongosorites sp. underscores the importance of marine natural product research in identifying novel chemical scaffolds with therapeutic potential. This guide has provided a detailed overview of its isolation, characterization, and the known biological activities of the broader class of bromoindole alkaloids. The potent anti-inflammatory and potential antitumor activities of these compounds, coupled with their unique structures, make them valuable leads for further investigation and development in the pharmaceutical and biotechnology sectors. Future research should focus on elucidating the specific molecular targets and mechanisms of action to fully realize their therapeutic promise.
References
- 1. Monoindole Alkaloids from a Marine Sponge Spongosorites sp. [mdpi.com]
- 2. Monoindole alkaloids from a marine sponge Spongosorites sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Protocol for the Synthesis of Methyl 6-Bromo-1H-Indole-3-Carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 6-bromo-1H-indole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole (B1671886) scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions.[1] This document outlines a detailed three-step protocol for the synthesis of this compound, starting from the commercially available 6-bromo-1H-indole. The synthesis involves an initial formylation at the C3 position, followed by oxidation to the carboxylic acid and subsequent esterification.
Overall Reaction Scheme
The synthesis pathway proceeds in three key stages:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of 6-bromo-1H-indole to produce 6-bromo-1H-indole-3-carbaldehyde.
-
Oxidation: Conversion of the aldehyde to a carboxylic acid, yielding 6-bromo-1H-indole-3-carboxylic acid.
-
Fischer Esterification: Reaction of the carboxylic acid with methanol (B129727) under acidic conditions to form the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-1H-Indole-3-Carbaldehyde
This procedure is adapted from a Vilsmeier-Haack reaction protocol for substituted indoles.[2]
-
Preparation of Vilsmeier Reagent: In a flask kept in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring. Prepare this reagent fresh before use.
-
Reaction Setup: Dissolve 6-bromo-1H-indole (1.0 eq) in a minimal amount of DMF in a separate reaction flask under an inert atmosphere (e.g., argon or nitrogen).
-
Formylation: Cool the indole solution to 0 °C and slowly add the freshly prepared Vilsmeier reagent dropwise.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat the reaction to 85-90 °C for 5-8 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water. Add a saturated sodium carbonate solution until the mixture is basic, which will cause a solid to precipitate.[2]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and dry it to obtain crude 6-bromo-1H-indole-3-carbaldehyde. The product can be used in the next step without further purification if the purity is sufficient.
Step 2: Synthesis of 6-Bromo-1H-Indole-3-Carboxylic Acid
This step involves the oxidation of the aldehyde to a carboxylic acid.
-
Reaction Setup: Suspend the crude 6-bromo-1H-indole-3-carbaldehyde (1.0 eq) in a mixture of acetone (B3395972) and water.
-
Oxidation: While stirring vigorously, add potassium permanganate (B83412) (KMnO₄) portion-wise to the suspension. The reaction is exothermic; maintain the temperature below 30 °C. The purple color of the permanganate will disappear as the reaction proceeds.
-
Reaction Progression: Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Work-up: Quench the reaction by adding a small amount of ethanol (B145695) to consume any excess KMnO₄. Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Acidify the filtrate with hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the carboxylic acid product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 6-bromo-1H-indole-3-carboxylic acid.[3]
Step 3: Synthesis of this compound
This final step is a standard Fischer esterification.[1]
-
Reaction Setup: Dissolve 6-bromo-1H-indole-3-carboxylic acid (1.0 eq) in an excess of methanol (10-20 volumes).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the solution.[1]
-
Esterification: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the progress by TLC.[1]
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[1] Dilute the residue with water and neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.[1] After filtering off the drying agent, concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure this compound.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol.
| Parameter | Step 1: Formylation | Step 2: Oxidation | Step 3: Esterification |
| Starting Material | 6-Bromo-1H-Indole | 6-Bromo-1H-Indole-3-Carbaldehyde | 6-Bromo-1H-Indole-3-Carboxylic Acid |
| Key Reagents | Vilsmeier Reagent (POCl₃/DMF) | Potassium Permanganate (KMnO₄) | Methanol, Sulfuric Acid (H₂SO₄) |
| Solvent | DMF | Acetone/Water | Methanol |
| Temperature | 0 °C to 90 °C[2] | < 30 °C to Room Temp. | Reflux (approx. 65 °C)[1] |
| Reaction Time | 6-9 hours[2] | 2-4 hours | 4-8 hours[1] |
| Typical Yield | ~90%[2] | ~85-95% | ~90-98% |
| Product Appearance | Yellow Solid[2] | White/Off-white Solid[4] | White/Off-white Solid |
| Molecular Formula | C₉H₆BrNO | C₉H₆BrNO₂[3] | C₁₀H₈BrNO₂[5] |
| Molecular Weight | 224.06 g/mol | 240.06 g/mol [3] | 254.08 g/mol [5] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H8BrNO2 | CID 11499811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatility of Methyl 6-Bromo-1H-indole-3-carboxylate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromo-1H-indole-3-carboxylate is a pivotal synthetic intermediate in the fields of medicinal chemistry and organic synthesis. The presence of the bromine atom at the 6-position and the methyl ester at the 3-position of the indole (B1671886) scaffold provides two reactive sites for chemical modification. This dual reactivity allows for the strategic introduction of diverse functional groups, making it an invaluable building block for the synthesis of complex, biologically active molecules. Its applications are particularly prominent in the development of novel therapeutics targeting a range of diseases, including cancer and bacterial infections, by serving as a scaffold for molecules that modulate key signaling pathways.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.
Key Synthetic Applications
This compound is primarily utilized in three key types of reactions that allow for the elaboration of the indole core:
-
N-Alkylation/Arylation: The nitrogen of the indole ring can be readily functionalized, allowing for the introduction of various substituents that can modulate the biological activity and physicochemical properties of the final compound.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 6-position is amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds.[3][4]
-
Ester Hydrolysis and Amide Formation: The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides, further expanding the chemical space of the synthesized library.
These transformations are fundamental in the construction of novel kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[3]
Data Presentation: Summary of Synthetic Transformations
The following tables summarize quantitative data for key reactions involving this compound and related bromo-indole precursors.
Table 1: N-Alkylation of Bromoindoles
| Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Methyl Iodide | NaH (1.1) | DMF | 0 to RT | 2-4 | 85-95 | [5] |
| Ethyl Bromide | NaH (1.2) | DMF | RT | 6-12 | 80-90 | [5] |
| Benzyl (B1604629) Bromide | NaH (1.1) | THF | 0 to RT | 4-8 | 90-98 | [5] |
| Methyl bromoacetate | NaH (1.5) | DMF | RT | Overnight | Not specified | [6] |
| Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | NaH (0.88) | DMF | 40 | 3 | Not specified | [6] |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| (Het)arylboronic acids | Pd(PPh₃)₄ (Not specified) | Cs₂CO₃ | Ethanol | 100 (Microwave) | 0.4-0.7 | Good to Excellent | [7] |
| 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Not specified | 24 | 50-76 | [8] |
| (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | Not specified | Not specified | 70 | [9] |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5), CuI (4-10) | Et₃N | DMF/Et₃N | RT to gentle heating | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Bromoindole Derivative
This protocol is a general guideline for the N-alkylation of bromoindoles using a strong base like sodium hydride.[5]
Materials:
-
Bromoindole derivative (e.g., this compound) (1.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (60% dispersion in mineral oil) (1.1-1.2 eq)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the bromoindole derivative.
-
Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Add the alkylating agent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a bromoindole with a boronic acid.[7][9]
Materials:
-
Bromoindole derivative (e.g., this compound) (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Ethanol, Toluene, Dioxane/Water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the bromoindole derivative, the boronic acid, the palladium catalyst, and the base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., reflux or 100 °C in a microwave reactor) and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Hydrolysis of Methyl Ester to Carboxylic Acid
This protocol describes the basic hydrolysis of the methyl ester to the corresponding carboxylic acid.[6]
Materials:
-
This compound (1.0 eq)
-
Methanol (B129727) (MeOH)
-
Water
-
Sodium hydroxide (B78521) (NaOH) (2.0-4.0 eq)
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the methyl ester in a mixture of methanol and water.
-
Add a solution of sodium hydroxide in water.
-
Reflux the mixture for 3-5 hours and then cool to room temperature.
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 1 with 10% HCl.
-
Extract the resulting precipitate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.
Visualizations
Synthetic Pathways
Caption: Synthetic transformations of this compound.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
PI3K/mTOR Signaling Pathway
Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Anti-Hepatitis B Virus Agents from Indole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of indole (B1671886) carboxylate derivatives as potential therapeutic agents against the Hepatitis B Virus (HBV). The following sections detail the chemical synthesis of promising indole carboxylate scaffolds, protocols for assessing their antiviral efficacy and cytotoxicity, and an exploration of their potential mechanisms of action.
Introduction
Chronic Hepatitis B infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. Current antiviral therapies, primarily nucleos(t)ide analogues and interferons, can effectively suppress viral replication but rarely lead to a complete cure. This necessitates the development of novel anti-HBV agents with different mechanisms of action. Indole carboxylate derivatives have emerged as a promising class of non-nucleoside HBV inhibitors, with several studies demonstrating their potent antiviral activity in vitro.[1][2][3] This document serves as a practical guide for researchers interested in the discovery and development of indole carboxylate-based anti-HBV drugs.
Data Presentation: Anti-HBV Activity and Cytotoxicity of Indole Carboxylates
The following table summarizes the in vitro anti-HBV activity (IC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI) of representative indole carboxylate derivatives against HBV replication in HepG2.2.15 cells. The selectivity index (SI = CC₅₀/IC₅₀) is a critical parameter for evaluating the therapeutic potential of a compound, with higher values indicating a more favorable safety profile.[4]
| Compound ID | Structure | R¹ | R² | R³ | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| 1 | 5-hydroxy-1H-indole-3-carboxylate | H | CH₃ | H | 4.1 µM (as reported) | Not Reported | Not Reported | [2] |
| 2 | 5-hydroxy-1H-indole-3-carboxylate | H | CH₃ | -CH₂-Ph-4-Cl | 3.1 µM (as reported) | Not Reported | Not Reported | [2] |
| 3 (10L) | 5-hydroxy-1H-indole-3-carboxylate | H | CH₃ | -CH(CH₃)₂ | 1.52 | >14.26 | 9.38 | [3] |
| 4 (10P) | 5-hydroxy-1H-indole-3-carboxylate | H | CH₃ | -CH₂CH(CH₃)₂ | 2.00 | >17.7 | 8.85 | [3] |
| 5 (7E) | 5-hydroxy-1H-indole-3-carboxylate | H | C₂H₅ | H | 24.90 | >100 | >4.02 | [3] |
| 6 (10J) | 5-hydroxy-1H-indole-3-carboxylate | H | CH₃ | -CH₂-Ph-4-F | 15.41 | >100 | >6.49 | [3] |
| 7 (9e) | 6-bromo-5-hydroxy-1H-indole-3-carboxylate | H | CH₃ | -CH₂-Ph | 3.6 | >50 | >13.9 | [1][5] |
| 8 (9h) | 6-bromo-5-hydroxy-1H-indole-3-carboxylate | H | CH₃ | -CH₂-Ph-4-CH₃ | 6.37 | >50 | >7.85 | [1][5] |
| 9 (9l) | 6-bromo-5-hydroxy-1H-indole-3-carboxylate | H | CH₃ | -CH₂-Ph-4-OCH₃ | 5.2 | >50 | >9.62 | [1][5] |
| 10 (11v) | 6-bromo-5-hydroxy-1H-indole-3-carboxylate | H | Ph-4-F | H | 5.4 | >50 | >9.26 | [1][5] |
| 11 (11s) | 6-bromo-5-hydroxy-1H-indole-3-carboxylate | H | Ph-4-Cl | H | Not Reported | >50 | >8.7 | [1][5] |
| 12 (11t) | 6-bromo-5-hydroxy-1H-indole-3-carboxylate | H | Ph-4-Br | H | Not Reported | >50 | 10.8 | [1][5] |
| Lamivudine | Nucleoside Analogue | - | - | - | 228.00 | >1600 | 7.0 | [1][3][5] |
Experimental Protocols
Chemical Synthesis: Preparation of Ethyl 5-Hydroxy-2-methyl-1H-indole-3-carboxylate (A Key Precursor)
This protocol describes the synthesis of a core 5-hydroxyindole (B134679) scaffold using the Nenitzescu indole synthesis, a condensation reaction between a 1,4-benzoquinone (B44022) and a β-aminocrotonic ester.[5][6]
Materials:
-
1,4-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Glacial Acetic Acid
-
Ethyl Acetate (B1210297)
-
Ethanol
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-benzoquinone (1.0 equivalent) in a mixture of glacial acetic acid and ethyl acetate.
-
Addition of Enamine: With vigorous stirring, slowly add a solution of ethyl 3-aminocrotonate (1.2 equivalents) in ethyl acetate to the flask at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate.
-
Extraction: Transfer the ethyl acetate solution to a separation funnel and wash successively with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.
In Vitro Anti-HBV Activity Assay using HepG2.2.15 Cells
This protocol outlines the procedure for evaluating the anti-HBV activity of synthesized indole carboxylates in the HepG2.2.15 cell line, which constitutively expresses HBV.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and G418 (380 µg/mL)
-
96-well cell culture plates
-
Test compounds (indole carboxylates) and positive control (e.g., Lamivudine)
-
Viral DNA extraction kit
-
Reagents for quantitative Polymerase Chain Reaction (qPCR) specific for the HBV genome
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for 80-90% confluency at the end of the experiment.
-
Compound Treatment: After 24 hours, remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include a "no drug" (vehicle) control and a positive control.
-
Incubation: Incubate the plates for 6-7 days at 37°C in a 5% CO₂ incubator, changing the medium with freshly prepared compounds every 2-3 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Viral DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
Quantification of HBV DNA by qPCR: Perform qPCR using primers and a probe specific for a conserved region of the HBV genome to quantify the amount of extracellular HBV DNA. Use a standard curve generated from a plasmid containing the HBV genome to determine the absolute copy number of HBV DNA in each sample.
-
Data Analysis: Normalize the results to the "no drug" control and calculate the 50% inhibitory concentration (IC₅₀) using a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic concentration (CC₅₀) of the indole carboxylates using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HepG2.2.15 cells (or the parent HepG2 cell line)
-
DMEM with 10% FBS
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "cells only" control (no compound) and a "blank" control (medium only). Incubate for the same duration as the anti-HBV assay.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control and determine the 50% cytotoxic concentration (CC₅₀).
Potential Mechanisms of Action and Signaling Pathways
The anti-HBV activity of indole carboxylates may be attributed to several mechanisms. Two plausible pathways are highlighted below.
Modulation of HBV Capsid Assembly
Several studies suggest that indole derivatives can act as HBV capsid assembly modulators (CAMs). CAMs are small molecules that bind to the HBV core protein (HBc), inducing either the formation of aberrant, non-functional capsids or accelerating the assembly process, leading to the encapsidation of empty capsids devoid of the viral pregenomic RNA (pgRNA). Both outcomes disrupt the HBV replication cycle.
Caption: Proposed mechanism of HBV capsid assembly modulation by indole carboxylates.
Indirect Antiviral Effect via Indoleamine 2,3-Dioxygenase (IDO) Pathway
Interferon-gamma (IFN-γ) is a key cytokine in the host immune response against HBV. One of its antiviral mechanisms involves the upregulation of indoleamine 2,3-dioxygenase (IDO), an enzyme that catalyzes the degradation of tryptophan. The resulting depletion of tryptophan can preferentially inhibit viral protein synthesis and genome replication. It is plausible that certain indole derivatives could modulate this pathway, leading to an indirect anti-HBV effect.
Caption: The IFN-γ-IDO pathway and its potential role in the anti-HBV effect of indole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of indole carboxylates as anti-HBV agents.
Caption: A general workflow for the development of indole carboxylate-based anti-HBV agents.
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals and biological materials.
References
- 1. Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel 5-hydroxy-1H-indole-3-carboxylates with anti-HBV activities based on 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 5-hydroxy-1H-indole-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application of Methyl 6-Bromo-1H-Indole-3-Carboxylate in Medicinal Chemistry
Abstract
Methyl 6-bromo-1H-indole-3-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its indole (B1671886) scaffold, substituted with a bromine atom and a methyl ester group, provides reactive handles for the synthesis of a diverse range of biologically active molecules. This compound serves as a key intermediate in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This application note details the synthetic utility of this compound, summarizes the biological activities of its derivatives, and provides experimental protocols for its synthesis and application in the preparation of bioactive compounds.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a bromine atom at the 6-position of the indole ring, as seen in this compound, enhances the potential for further functionalization through various cross-coupling reactions. This allows for the systematic exploration of chemical space to develop compounds with optimized potency, selectivity, and pharmacokinetic properties. Derivatives of this compound have shown promise as antitumor and antibacterial agents, highlighting its importance as a starting material in drug discovery programs.
Synthetic Applications
This compound is primarily utilized as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, while the methyl ester at the 3-position can be readily hydrolyzed or converted to other functional groups.
A significant application of this scaffold is in the synthesis of inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE)[1][2][3]. bCSE is a key enzyme in the production of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. H₂S protects these bacteria from oxidative stress, and its inhibition can enhance the efficacy of antibiotics[1][2][3]. 6-Bromoindole (B116670) serves as the foundational building block for the synthesis of potent bCSE inhibitors[1][2][3].
Biological Activities of Derivatives
Derivatives of this compound have demonstrated a range of biological activities, including antibacterial and anticancer effects.
Antibacterial Activity
As mentioned, derivatives of 6-bromoindole are effective inhibitors of bacterial cystathionine γ-lyase (bCSE), acting as antibiotic potentiators[1][2][3]. By suppressing H₂S production, these compounds render pathogenic bacteria more susceptible to existing antibiotics.
Antitumor Activity
Various indole derivatives have been investigated for their anticancer properties. The mechanisms of action are diverse and include the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis. For instance, certain 5-bromoindole-2-carboxylic acid derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy[4][5]. While specific data for this compound is limited, the broader class of bromoindole derivatives shows significant potential in oncology research.
Quantitative Data
The following tables summarize the biological activity of various derivatives of the 6-bromoindole scaffold.
Table 1: Antibacterial Activity of 6-Bromoindole Derivatives
| Compound | Target Organism | Activity | Reference |
| 6-bromoindole derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Inhibition of bacterial cystathionine γ-lyase (bCSE), potentiation of antibiotics | [1][2][3] |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides | Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Salmonella Typhi | MIC values ranging from 0.35–1.25 μg/mL | [6] |
Table 2: Anticancer Activity of Bromoindole Derivatives
| Compound | Cell Line(s) | IC₅₀/Activity | Reference |
| 5-bromoindole-2-carboxylic acid derivatives | A549, HepG2, MCF-7 | Inhibition of EGFR tyrosine kinase | [4][5] |
| 5-brominated spiroindoline derivatives | Jurkat, CEM (leukemia) | Partial increase in anticancer activity | [7] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2, A549, SW620 | IC₅₀ values of 3.8 ± 0.5 μM, 3.5 ± 0.6 μM, and significant activity, respectively | [8] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-1H-indole-3-carboxylic acid
This protocol describes the synthesis of the precursor carboxylic acid.
Materials:
-
6-Bromoindole
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Aluminum chloride (AlCl₃)
-
Oxalyl chloride
-
Water
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 6-bromoindole (40 g) in anhydrous dichloromethane (450 ml), add aluminum chloride (15 g).
-
Add oxalyl chloride (60 g) to the mixture and reflux for 2 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, dry it, and concentrate under reduced pressure.
-
The resulting crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride is then hydrolyzed.
-
Dissolve the crude product in a suitable solvent and add a solution of sodium hydroxide.
-
Stir the mixture until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain 6-bromo-1H-indole-3-carboxylic acid.
Protocol 2: Synthesis of this compound (Esterification)
This protocol describes the esterification of the carboxylic acid to the final product.
Materials:
-
6-Bromo-1H-indole-3-carboxylic acid
-
Methanol (B129727) (MeOH)
-
Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Suspend 6-bromo-1H-indole-3-carboxylic acid in methanol.
-
Add a catalytic amount of sulfuric acid or a stoichiometric amount of thionyl chloride carefully at 0 °C.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Protocol 3: Synthesis of a bCSE Inhibitor Intermediate
This protocol outlines a key step in synthesizing an inhibitor of bacterial cystathionine γ-lyase starting from 6-bromoindole.
Materials:
-
6-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in oil)
-
Anhydrous Dimethylformamide (DMF)
-
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate
-
Water
-
Ethyl acetate
Procedure:
-
Add 6-bromoindole (2.72 g, 13.88 mmol) to a stirred suspension of NaH (610.7 mg, 12.23 mmol) in dry DMF (15 mL).
-
Stir the mixture for 4 hours.
-
Add methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate (3.27 g, 17.33 mmol).
-
Heat the solution to 40 °C and stir at this temperature for 3 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry, and concentrate to yield the crude product, which can be further purified by chromatography[9].
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
N-alkylation experimental procedure for Methyl 6-Bromo-1H-Indole-3-Carboxylate
Application Note: N-Alkylation of Methyl 6-Bromo-1H-Indole-3-Carboxylate
Introduction
N-alkylation of indoles is a fundamental transformation in organic synthesis, crucial for the development of numerous biologically active compounds and pharmaceutical intermediates. The indole (B1671886) nucleus is a common scaffold in many natural products and synthetic drugs. Modification at the N1 position can significantly impact the pharmacological properties of the molecule. This application note provides a detailed experimental procedure for the N-alkylation of this compound, a versatile building block in medicinal chemistry. The described protocol utilizes a classical approach with sodium hydride in dimethylformamide, a widely adopted and efficient method for this type of transformation.[1][2][3]
Reaction Principle
The N-alkylation of an indole proceeds via a two-step mechanism. First, a strong base is used to deprotonate the indole nitrogen, forming a nucleophilic indole anion.[3] Sodium hydride (NaH) is a common and effective base for this purpose.[1][2] In the second step, the indole anion acts as a nucleophile and attacks an alkylating agent, typically an alkyl halide, in an SN2 reaction to form the N-alkylated product.[3] The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) being standard as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Various |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Various |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Various |
| Alkyl Halide (e.g., Methyl Iodide, Benzyl (B1604629) Bromide) | Reagent Grade | Various |
| Ethyl Acetate (B1210297) | ACS Grade | Various |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Various |
| Brine (Saturated Sodium Chloride Solution) | Laboratory Grade | Various |
| Anhydrous Sodium Sulfate | ACS Grade | Various |
| Silica (B1680970) Gel for Column Chromatography | 60 Å, 230-400 mesh | Various |
Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a suspension.
-
Indole Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Deprotonation: Slowly add the solution of the indole to the sodium hydride suspension at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the indole anion is often indicated by a color change and the cessation of hydrogen gas evolution.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise. After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Summary
The following table provides a representative summary of the quantitative data for a typical N-alkylation reaction of this compound with benzyl bromide.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight of Starting Material | 254.09 g/mol |
| Amount of Starting Material | 1.0 g (3.94 mmol) |
| Base | Sodium Hydride (60% in oil) |
| Equivalents of Base | 1.2 |
| Alkylating Agent | Benzyl Bromide |
| Equivalents of Alkylating Agent | 1.1 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Representative Yield | ~85-95% |
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of this compound.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving Methyl 6-Bromo-1H-Indole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Methyl 6-Bromo-1H-Indole-3-Carboxylate as a versatile building block in palladium-catalyzed cross-coupling reactions. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and the strategic functionalization of this core through modern synthetic methods is of paramount importance for the discovery of novel therapeutic agents. The bromine atom at the 6-position of the indole ring serves as a key handle for the introduction of a diverse array of molecular fragments via well-established cross-coupling methodologies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Overview of Synthetic Applications
This compound is an ideal substrate for the synthesis of a wide range of substituted indole derivatives. The electron-rich nature of the indole ring, combined with the reactivity of the carbon-bromine bond, allows for efficient palladium-catalyzed transformations. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to libraries of compounds with potential biological activity.
Data Presentation: Representative Yields in Cross-Coupling Reactions
The following tables summarize representative yields for various cross-coupling reactions on bromo-indole and related heterocyclic scaffolds. It is important to note that these yields are illustrative and may require optimization for the specific substrate, this compound.
Table 1: Suzuki-Miyaura Coupling of Bromo-Heterocycles with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 75-88 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DME | 80 | 12 | 70-85 |
Table 2: Heck Coupling of Bromo-Heterocycles with Alkenes
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | NaOAc | DMA | 120 | 18 | 65-80 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | NMP | 110 | 20 | 72-88 |
| 4 | Acrylonitrile | Pd(PPh₃)₄ (5) | Et₃N | Acetonitrile | 80 | 24 | 60-75 |
Table 3: Sonogashira Coupling of Bromo-Heterocycles with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 6 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DiPEA | THF | RT | 12 | 80-90 |
| 3 | 1-Heptyne | Pd(OAc)₂/XPhos (2) | CuI (5) | Cs₂CO₃ | Dioxane | 80 | 10 | 75-88 |
| 4 | 3-Ethynylpyridine | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | Acetonitrile | 50 | 8 | 70-85 |
Table 4: Buchwald-Hartwig Amination of Bromo-Heterocycles with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 100 | 16 | 70-85 |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | DavePhos (4) | LHMDS | THF | 80 | 20 | 78-92 |
Experimental Protocols
The following are general procedures for performing cross-coupling reactions with this compound. These protocols are based on established methods for similar substrates and may require optimization for specific coupling partners.
Suzuki-Miyaura Coupling: Synthesis of Methyl 6-Aryl-1H-indole-3-carboxylates
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1, Dioxane/Water 4:1)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Reaction: Synthesis of Methyl 6-Alkenyl-1H-indole-3-carboxylates
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with various alkenes.
Materials:
-
This compound
-
Alkene (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, NaOAc, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Sealed reaction vessel
Procedure:
-
In the sealed reaction vessel, combine this compound, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent and the alkene via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of Methyl 6-Alkynyl-1H-indole-3-carboxylates
This protocol provides a general method for the palladium- and copper-cocatalyzed coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N, DiPEA, as solvent or co-solvent)
-
Degassed solvent (e.g., DMF, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel
Procedure:
-
To the reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent and the base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Combine the organic layers, wash with saturated aqueous ammonium (B1175870) chloride solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of Methyl 6-Amino-1H-indole-3-carboxylates
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, RuPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
In a glovebox, charge the reaction vessel with the palladium precursor and the phosphine ligand.
-
Add this compound, the amine, and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application Notes and Protocols for the Functionalization of Methyl 6-Bromo-1H-Indole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the C3 position of Methyl 6-Bromo-1H-Indole-3-Carboxylate. Given the substitution pattern of the starting material, direct electrophilic substitution at the C3 position is not feasible. Therefore, these notes focus on the synthetically valuable transformations of the C3-ester group, which allow for diverse functionalization. Additionally, protocols for functionalization at the adjacent C2 position are included, as this is a common and synthetically useful modification for this class of compounds.
Reduction of the C3-Ester to a Hydroxymethyl Group
The reduction of the methyl ester at the C3 position to a primary alcohol provides a versatile intermediate, (6-Bromo-1H-indol-3-yl)methanol, which can be further modified. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H).
Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the indole (B1671886) ester to the LiAlH₄ suspension at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again by water (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash thoroughly with ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford (6-Bromo-1H-indol-3-yl)methanol.
Quantitative Data (Representative):
| Starting Material | Product | Reducing Agent | Solvent | Yield (%) | Purity (%) |
| Methyl Indole-3-Carboxylate (B1236618) Derivative | 3-Hydroxymethylindole Derivative | LiAlH₄ | THF | 85-95 | >95 |
Note: The data presented is representative for the reduction of indole-3-carboxylates. Actual yields may vary depending on the specific substrate and reaction conditions.
Reaction Workflow:
Caption: Workflow for the reduction of the C3-ester.
Conversion of the C3-Ester to an Amide
The conversion of the C3-ester to an amide is a key transformation for introducing nitrogen-containing functionalities, which are prevalent in many biologically active molecules. This can be achieved by direct aminolysis or through a two-step procedure involving hydrolysis of the ester to the carboxylic acid followed by amide coupling.
Experimental Protocol: Direct Aminolysis
Materials:
-
This compound
-
Amine (e.g., ammonia (B1221849), primary or secondary amine)
-
Methanol (B129727) or a suitable aprotic solvent (e.g., DMF, DMSO)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in methanol or another suitable solvent.
-
Add a large excess of the desired amine (e.g., a solution of ammonia in methanol, or 5-10 equivalents of a primary/secondary amine).
-
Heat the reaction mixture at a temperature ranging from 50 °C to reflux, and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or silica gel column chromatography.
Quantitative Data (Representative):
| Starting Material | Amine | Product | Solvent | Yield (%) |
| Methyl Indole-3-Carboxylate | Ammonia | Indole-3-carboxamide | Methanol | 70-90 |
| Methyl Indole-3-Carboxylate | Benzylamine | N-Benzyl-indole-3-carboxamide | DMF | 65-85 |
Note: The data is representative for the aminolysis of methyl indole-3-carboxylate. Yields are dependent on the nucleophilicity of the amine and reaction conditions.
Reaction Pathway:
Caption: Pathway for the conversion of the C3-ester to an amide.
Decarboxylation at the C3-Position
Decarboxylation of the C3-ester, typically after hydrolysis to the corresponding carboxylic acid, provides the 6-bromo-1H-indole core. This can be a strategic step to enable subsequent functionalization at the now vacant C3 position.
Experimental Protocol: Hydrolysis and Decarboxylation
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol/Water mixture
-
Hydrochloric Acid (HCl)
-
Copper powder or Quinoline (B57606)
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
Step 1: Hydrolysis
-
Dissolve this compound in a mixture of methanol and water.
-
Add an excess of NaOH or KOH (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify with concentrated HCl until a precipitate is formed.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 6-Bromo-1H-indole-3-carboxylic acid.
Step 2: Decarboxylation
-
In a round-bottom flask, mix the 6-Bromo-1H-indole-3-carboxylic acid with a catalytic amount of copper powder or use quinoline as a solvent.
-
Heat the mixture to a high temperature (typically 180-250 °C) until the evolution of CO₂ ceases.
-
Cool the reaction mixture and dissolve it in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with dilute acid (to remove quinoline if used), then with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude 6-bromo-1H-indole by column chromatography or recrystallization.
Quantitative Data (Representative):
| Reaction Step | Starting Material | Product | Reagents | Yield (%) |
| Hydrolysis | Methyl Indole-3-Carboxylate | Indole-3-carboxylic Acid | NaOH, MeOH/H₂O | >90 |
| Decarboxylation | Indole-3-carboxylic Acid | Indole | Heat, Copper/Quinoline | 60-80 |
Note: Yields are representative and can be influenced by the stability of the indole ring under the harsh decarboxylation conditions.
Logical Relationship:
Caption: Logical steps for decarboxylation at the C3-position.
Functionalization at the C2-Position
While the C3 position is substituted, the C2 position of the indole ring is often amenable to functionalization. This is a crucial strategy for elaborating the indole scaffold.
Experimental Protocol: C2-Alkylation (Representative Friedel-Crafts type)
Materials:
-
This compound
-
Alkylating agent (e.g., an activated alkyl halide or an alcohol with a Lewis acid)
-
Lewis Acid (e.g., BF₃·OEt₂, InCl₃, Sc(OTf)₃)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere, add the Lewis acid (0.1-1.0 equivalent) at room temperature or 0 °C.
-
Add the alkylating agent (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the C2-alkylated indole.
Quantitative Data (Representative):
| Starting Material | Alkylating Agent | Lewis Acid | Product | Yield (%) |
| Indole-3-carboxylate | Benzyl alcohol | InCl₃ | 2-Benzyl-indole-3-carboxylate | 70-85 |
| Indole-3-carboxylate | Propargyl alcohol | Sc(OTf)₃ | 2-Propargyl-indole-3-carboxylate | 75-90 |
Note: Data is based on similar indole-3-carboxylate systems. The reactivity of the C2 position can be influenced by the N-H proton; N-protection might be necessary in some cases.
Signaling Pathway Analogy for Reaction Mechanism:
Caption: Proposed pathway for C2-alkylation.
Disclaimer: The protocols and data provided are intended for guidance and are based on established chemical literature for similar compounds. Researchers should conduct their own risk assessments and optimization studies for their specific applications. Always handle chemicals with appropriate safety precautions.
Application Notes and Protocols for Microwave-Assisted Synthesis of Indole-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of indole-3-carboxylate (B1236618) derivatives utilizing microwave-assisted organic synthesis (MAOS). The methodologies outlined herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and cleaner reaction profiles. These compounds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.
Application Notes
Indole-3-carboxylate derivatives are a critical class of heterocyclic compounds widely recognized for their therapeutic potential. The indole (B1671886) scaffold is a common motif in numerous natural products and FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The application of microwave irradiation in the synthesis of these derivatives has emerged as a green and efficient methodology, aligning with the principles of sustainable chemistry.[4]
Biological Significance and Potential Therapeutic Applications
Indole-containing molecules have shown promise in oncology by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[5][6] Notably, indole derivatives have been shown to modulate the PI3K/Akt/mTOR and STAT3 signaling pathways, which are often dysregulated in cancer.[7][8][9][10]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Indole compounds, such as Indole-3-carbinol (I3C), have been demonstrated to inhibit this pathway, leading to the suppression of tumor growth.[7][9][11] The proposed mechanism involves the downregulation of key proteins like Akt and mTOR, thereby inducing apoptosis and inhibiting cell proliferation in cancer cells.[7][9][11]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression and metastasis. Certain N-arylsulfonylsubstituted-1H indole derivatives have been identified as inhibitors of STAT3 phosphorylation, leading to cell cycle arrest and inhibition of tubulin polymerization in tumor cells.[10]
The ability of indole derivatives to modulate these critical signaling pathways underscores their potential as scaffolds for the development of novel targeted cancer therapies.
Experimental Protocols
The following protocols are based on the successful microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via a palladium-catalyzed heterocyclization.[1][2][10][11][12]
General Workflow for Microwave-Assisted Synthesis
Caption: General experimental workflow for the microwave-assisted synthesis of indole-3-carboxylate derivatives.
Protocol 1: Microwave-Assisted Palladium-Catalyzed Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate
This protocol details the synthesis of a representative indole-3-carboxylate derivative from its corresponding N-aryl enamine precursor.
Materials:
-
Methyl (Z)-3-(phenylamino)but-2-enoate (N-aryl enamine)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
-
Sealed microwave reaction vessel
-
Standard glassware for work-up and purification
Procedure:
-
To a microwave reaction vessel, add the N-aryl enamine (0.16 mmol, 1 eq), palladium acetate (10 mol%), copper acetate (1 eq), and potassium carbonate (2.5 eq).[1]
-
Add DMF (2 mL) to the vessel.[1]
-
Seal the vessel and establish an inert atmosphere (e.g., by purging with argon).[13]
-
Place the vessel in the microwave reactor and irradiate the mixture at a constant temperature of 60°C for the specified time (see Table 1).[1][12]
-
After the reaction is complete, cool the vessel to room temperature.
-
The reaction mixture is then subjected to a standard aqueous work-up, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by an appropriate method, such as semi-preparative HPLC or column chromatography, to yield the pure indole-3-carboxylate derivative.[1]
-
The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
Reaction Data
The following tables summarize the reaction conditions and yields for the synthesis of various 2-methyl-1H-indole-3-carboxylate derivatives using the microwave-assisted protocol.
Table 1: Optimization of Reaction Conditions for Methyl 2-methyl-1H-indole-3-carboxylate (20) [12]
| Entry | Catalyst (mol%) | Oxidant (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Cu(OAc)₂ (1) | K₂CO₃ (2.5) | DMF | 60 | 1 | 80 |
| 2 | Pd(OAc)₂ (10) | Cu(OAc)₂ (1) | K₂CO₃ (2.5) | DMF | 60 | 2 | 92 |
| 3 | Pd(OAc)₂ (5) | Cu(OAc)₂ (1) | K₂CO₃ (2.5) | DMF | 60 | 3 | 95 |
Table 2: Synthesis of Substituted 2-Methyl-1H-indole-3-carboxylate Derivatives [1][12]
| Product | Substituent | Solvent | Time (h) | Yield (%) |
| 21 | 6-NO₂ | DMSO | 3 | 94 |
| 22 | 6-Br | DMF | 3 | 91 |
| 23 | Benzo[g] | DMSO | 4 | 88 |
| 24 | 5-Cl | ACN | 3 | 93 |
| 25 | 6-Cl | DMF | 3 | 90 |
| 26 | 5-NO₂ | DMSO | 3 | 96 |
| 27 | 2,5,7-trimethyl | DMF | 3 | 94 |
| 28 | 5-phenoxy | DMF | 4 | 89 |
Visualizations
Reaction Mechanism: Palladium-Catalyzed Intramolecular Oxidative Coupling
Caption: Proposed mechanism for the palladium-catalyzed synthesis of indole derivatives.
Signaling Pathway Inhibition by Indole Derivatives
Caption: Potential mechanism of anticancer activity of indole derivatives.
References
- 1. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Indole Compounds: Mechanism of Apoptosis...: Ingenta Connect [ingentaconnect.com]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-carbinol protects against cisplatin-induced acute nephrotoxicity: role of calcitonin gene-related peptide and insulin-like growth factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Arylsulfonylsubstituted-1H indole derivatives as small molecule dual inhibitors of signal transducer and activator of transcription 3 (STAT3) and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-3-carbinol inhibits nasopharyngeal carcinoma cell growth in vivo and in vitro through inhibition of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-3-Carbinol Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 6-Bromo-1H-Indole-3-Carboxylate in Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromo-1H-indole-3-carboxylate is a versatile scaffold in medicinal chemistry, serving as a valuable starting material for the synthesis of novel therapeutic agents targeting neurological disorders. Its indole (B1671886) core is a privileged structure, found in many biologically active compounds, including neurotransmitters like serotonin. The presence of a bromine atom at the 6-position offers a site for further chemical modification, while the methyl carboxylate at the 3-position can be readily converted into various functional groups. This document provides detailed application notes and protocols for utilizing this compound in a multi-target-directed ligand (MTDL) approach for the discovery of drugs for complex neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The MTDL strategy aims to design single molecules that can simultaneously modulate multiple pathological targets, which is particularly relevant for multifactorial diseases of the central nervous system.[1][2][3] Key targets in neurodegenerative disorders include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the breakdown of the neurotransmitter acetylcholine, and monoamine oxidase A (MAO-A) and B (MAO-B), enzymes that regulate neurotransmitter levels and contribute to oxidative stress.[1]
Multi-Target-Directed Ligand (MTDL) Strategy
The core concept is to synthesize derivatives of this compound that can interact with multiple targets implicated in the pathogenesis of neurological disorders. The indole scaffold itself has neuroprotective properties. By incorporating pharmacophores known to inhibit cholinesterases and monoamine oxidases, it is possible to create novel compounds with a synergistic therapeutic effect.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-Bromo-1H-Indole-3-Carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 6-Bromo-1H-Indole-3-Carboxylate synthesis.
Troubleshooting Guide
Low or inconsistent yields in the synthesis of this compound can arise from a variety of factors, from reagent quality to reaction conditions. This guide addresses common issues and provides systematic solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have proceeded to completion. 2. Suboptimal reaction temperature: Incorrect temperature can hinder the reaction rate or lead to decomposition. 3. Inactive catalyst: The catalyst may have lost its activity. 4. Poor quality starting materials: Impurities in reactants can interfere with the synthesis. 5. Incorrect stoichiometry: Molar ratios of reactants and reagents may be inaccurate. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature. For bromination, low temperatures (e.g., -60°C) are often crucial. For esterification, temperatures between 60-70°C are typically sufficient.[1] 3. Ensure the catalyst is fresh and active. 4. Verify the purity of all starting materials. 5. Carefully check the molar ratios of all reactants and reagents. |
| Presence of Multiple Products (Low Selectivity) | 1. Over-bromination: Use of excess brominating agent can lead to di- or tri-brominated products. 2. Side reactions: Competing reactions such as N-alkylation or decarboxylation may be occurring.[1] 3. Isomer formation: In Fischer indole (B1671886) synthesis, non-aromatic indolenine isomers can form.[1] | 1. Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents of N-Bromosuccinimide). 2. For esterification, use a mild acid catalyst like p-toluenesulfonic acid (TsOH) to minimize decarboxylation.[1] Avoid strong bases to prevent N-methylation.[1] 3. Optimize the choice of acid catalyst and solvent in Fischer indole synthesis. |
| Product Degradation | 1. Harsh reaction conditions: High temperatures or strongly acidic/basic conditions can decompose the indole ring. 2. Prolonged reaction time: Extended exposure to reaction conditions can lead to product degradation. | 1. Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.[1] 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.[1] |
| Difficult Purification | 1. Formation of closely related byproducts: Byproducts with similar polarity to the desired product can make separation challenging. 2. Residual starting materials: Incomplete reaction can contaminate the final product. | 1. Optimize reaction conditions to minimize byproduct formation. 2. Employ purification techniques such as column chromatography with a carefully selected eluent system or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to avoid during the synthesis of indole-3-carboxylates?
A1: The most prevalent side reactions are decarboxylation of the indole-3-carboxylic acid starting material, which is promoted by high temperatures and acidic or basic conditions, and N-alkylation (methylation of the indole nitrogen), especially when using harsh methylating agents or strong bases.[1]
Q2: How can I minimize the formation of the N-methylated byproduct?
A2: To reduce N-methylation, opt for Fischer esterification, which uses methanol (B129727) as the solvent and a catalytic amount of a strong acid like sulfuric acid. This method directly converts the carboxylic acid to the methyl ester without a separate methylating agent that could react with the indole nitrogen.[1] It is also crucial to avoid the use of strong bases like sodium hydride (NaH), which deprotonate the indole nitrogen and increase its nucleophilicity.[1][2]
Q3: What is the best method for brominating the indole ring at the 6-position?
A3: While a direct protocol for 6-bromination of methyl 1H-indole-3-carboxylate was not found, a highly efficient method for the bromination of a similar substrate, Methyl 1H-indole-6-carboxylate, at the 3-position involves using N-Bromosuccinimide (NBS) in anhydrous DMF at a low temperature (-60°C), which affords a high yield (98%).[3] This suggests that NBS is a suitable reagent for selective bromination of the indole core, and careful control of stoichiometry and temperature is key.
Q4: My final product is a pale pink powder. Is this color expected?
A4: Yes, methyl indole-3-carboxylate (B1236618) and its derivatives are often described as pale pink or white solids.[4]
Q5: What are the recommended storage conditions for this compound?
A5: It is advisable to store the compound in a dry, sealed container, protected from light, at room temperature.[4]
Experimental Protocols
Protocol 1: Bromination of an Indole Carboxylate (Adapted)
This protocol is adapted from the synthesis of methyl 3-bromoindole-6-carboxylate and can serve as a starting point for the synthesis of this compound, assuming the starting material is Methyl 1H-indole-3-carboxylate.
Step 1: Reaction Setup
-
Dissolve Methyl 1H-indole-3-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -60°C using an appropriate cooling bath.
Step 2: Bromination
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) in anhydrous DMF.
-
Add the NBS solution dropwise to the cooled indole solution over 20-30 minutes.
-
Stir the reaction mixture at -60°C and then allow it to slowly warm to room temperature over 3 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete (monitored by TLC), quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Fischer Esterification of 6-Bromo-1H-indole-3-carboxylic acid
This protocol describes the direct esterification of the carboxylic acid to the methyl ester.
Step 1: Reaction Setup
-
Suspend 6-Bromo-1H-indole-3-carboxylic acid (1 equivalent) in a large excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).
Step 2: Esterification
-
Reflux the mixture until the reaction is complete, monitoring the progress by TLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ester.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.[4]
Visualizations
Caption: A decision-making workflow for troubleshooting low product yield.
Caption: Key steps in the Fischer Esterification of 6-Bromo-1H-indole-3-carboxylic acid.
References
Purification techniques for Methyl 6-Bromo-1H-Indole-3-Carboxylate
This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 6-Bromo-1H-Indole-3-Carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities can originate from the synthetic route or degradation. Common contaminants may include:
-
6-Bromo-1H-indole-3-carboxylic acid: This is a primary impurity, often formed by the hydrolysis of the methyl ester.[1][2]
-
Unreacted Starting Materials: Depending on the synthesis, residual starting materials like 6-bromoindole (B116670) may be present.[3]
-
Over-brominated Species: Synthesis using brominating agents can sometimes lead to the formation of di- or tri-brominated indole (B1671886) derivatives.[4]
-
Positional Isomers: Depending on the regioselectivity of the synthesis, other bromo-indole isomers could be present.
-
Residual Solvents: Solvents used during the synthesis and work-up (e.g., DMF, Ethyl Acetate) may remain in the crude product.[5]
Q2: My isolated product has a pink or brownish hue. Is this normal?
A2: While the pure compound is typically an off-white or pale solid, indole derivatives are susceptible to oxidation, which can cause discoloration.[1] The presence of color may indicate minor impurities or slight degradation. The purity should always be verified by analytical methods like TLC, HPLC, or NMR.
Q3: How do I choose the best purification method: column chromatography or recrystallization?
A3: The choice depends on the impurity profile and the scale of your reaction.
-
Recrystallization is highly effective for removing small amounts of impurities that have different solubility profiles from the main product, such as the more polar 6-bromo-1H-indole-3-carboxylic acid. It is often faster and more scalable than chromatography.
-
Column Chromatography is the preferred method for separating complex mixtures with multiple components or impurities that have similar polarities to the product.[1] It offers higher resolution for difficult separations.
Q4: What are the recommended TLC conditions for monitoring the purification?
A4: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is typically effective. Start with a ratio of around 4:1 (Hexane:Ethyl Acetate) and adjust the polarity to achieve a retention factor (Rf) of 0.25-0.35 for the desired product. Visualization can be done under UV light (254 nm).
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification process.
| Problem | Potential Cause | Suggested Solution |
| Product will not crystallize | Solution is too dilute; Incorrect solvent system; Presence of oily impurities. | 1. Concentrate the solution. 2. Try adding an anti-solvent (a solvent in which the product is insoluble). 3. Scratch the inside of the flask with a glass rod at the solvent line. 4. Consider purifying a small sample by column chromatography to remove oils, then use the pure solid to seed the main batch. |
| Multiple overlapping spots on TLC after column chromatography | Column was overloaded; Solvent polarity was increased too quickly; Inappropriate stationary phase. | 1. Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica (B1680970) gel weight). 2. Use a shallower solvent gradient to improve separation. 3. Ensure the silica gel is properly packed and equilibrated. |
| Low yield after purification | Product is partially soluble in the recrystallization wash solvent; Co-elution of product with impurities during chromatography; Product degradation on silica gel. | 1. For recrystallization, wash the collected crystals with a minimal amount of ice-cold solvent. 2. For chromatography, collect smaller fractions and analyze them carefully by TLC to avoid combining impure fractions. 3. For sensitive compounds, consider deactivating the silica gel with triethylamine (B128534) or using an alternative stationary phase like alumina. |
| Product appears pure by TLC but NMR shows impurities | Impurities do not visualize under UV light; Impurities have the same Rf as the product in the chosen TLC solvent system. | 1. Stain the TLC plate with a visualizing agent (e.g., permanganate, vanillin) to check for non-UV active impurities. 2. Try developing the TLC in a different solvent system to achieve better separation. 3. Rely on quantitative methods like qNMR or HPLC for final purity assessment. |
Experimental Protocols & Methodologies
Method 1: Purification by Flash Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.[1][5]
1. Preparation:
-
Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in 100% hexanes.
-
Column Packing: Pour the slurry into a glass column and use gentle air pressure to pack the bed, ensuring no cracks or channels form. Equilibrate the packed column with the starting mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it under vacuum to create a free-flowing powder. Carefully add this powder to the top of the packed column.
2. Elution and Fraction Collection:
-
Begin elution with a non-polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradually increase the solvent polarity by increasing the proportion of ethyl acetate. A suggested gradient is shown in the table below.
-
Collect fractions and monitor their composition by TLC.
3. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Table 1: Typical Column Chromatography Conditions
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes / Ethyl Acetate Gradient |
| Example Gradient | 1. 95:5 (Hexanes:EtOAc) 2. 90:10 (Hexanes:EtOAc) 3. 80:20 (Hexanes:EtOAc) |
| TLC Visualization | UV light (254 nm) |
Method 2: Purification by Recrystallization
This method is effective for removing highly polar or non-polar impurities from a solid crude product.
1. Solvent Selection:
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
Test solubility in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, or mixtures like toluene/hexanes) to find a suitable system.[4]
2. Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to reflux until all the solid dissolves. Add more solvent in small portions if needed.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
3. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
Common side reactions in the bromination of methyl indole-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the electrophilic bromination of methyl indole-3-carboxylate (B1236618).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of methyl indole-3-carboxylate?
The primary side reactions include over-bromination, leading to di- and tri-brominated products, and a lack of regioselectivity, often resulting in a mixture of isomers that can be difficult to separate.[1] Given the electron-rich nature of the indole (B1671886) ring, degradation or formation of oxidative byproducts can also occur under harsh conditions.[2]
Q2: What is the expected regioselectivity for this reaction?
The electron-withdrawing methyl carboxylate group at the C-3 position deactivates the pyrrole (B145914) ring for electrophilic substitution. Consequently, the reaction is directed to the benzene (B151609) ring. Electrophilic attack typically occurs at the C-5 and C-6 positions, which are activated by the indole nitrogen.[3][4] This can lead to the formation of methyl 5-bromoindole-3-carboxylate, methyl 6-bromoindole-3-carboxylate, or, with excess brominating agent, methyl 5,6-dibromoindole-3-carboxylate.[5]
Q3: Which brominating agent is recommended, Bromine (Br₂) or N-Bromosuccinimide (NBS)?
Both reagents are effective, but N-Bromosuccinimide (NBS) is often preferred. NBS is a solid, making it easier and safer to handle than liquid bromine.[6] It is considered a milder source of electrophilic bromine, which can provide better control over the reaction and help minimize side reactions like over-bromination and decomposition.[2][7] The choice of solvent can significantly impact the reactivity and selectivity of NBS.[6]
Q4: Can the ester group be affected during bromination?
Under standard bromination conditions, which are typically acidic or neutral, the methyl ester group is stable. However, if the reaction is worked up under strong basic conditions (e.g., for N-alkylation), hydrolysis of the ester to the corresponding carboxylic acid can occur.[8] This is a concern because the resulting indole-3-carboxylic acid could potentially undergo decarboxylative bromination.[9]
Troubleshooting Guides
Issue 1: My reaction produced a mixture of 5-bromo and 6-bromo isomers that are co-eluting during chromatography.
-
Cause : The electronic properties of the C-5 and C-6 positions are very similar, leading to comparable reaction rates and the formation of a product mixture. Historically, the monobromination of ethyl indole-3-carboxylate was shown to produce a constant-melting mixture of the 5- and 6-bromo isomers that proved very difficult to separate.[1]
-
Solutions :
-
Optimize Reaction Conditions : Systematically screen different solvents and temperatures. The polarity of the solvent can influence the regioselectivity of bromination reactions involving NBS.[6]
-
Chromatography : Experiment with different solvent systems for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) may improve separation. High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation.
-
Alternative Strategy : If a single isomer is critical, consider a different synthetic approach, such as starting with a pre-brominated indole or using a directing group to enforce selectivity.[10]
-
Issue 2: A significant amount of di-brominated product (methyl 5,6-dibromoindole-3-carboxylate) is forming.
-
Cause : This is a classic case of over-bromination, typically caused by using an excess of the brominating agent or allowing the reaction to proceed for too long. The mono-brominated product is still activated towards a second electrophilic attack.
-
Solutions :
-
Control Stoichiometry : Use no more than 1.0 equivalent of the brominating agent (e.g., NBS).
-
Slow Addition : Add the brominating agent slowly and in portions, or as a solution via a syringe pump, to maintain a low concentration in the reaction mixture. Performing the reaction at a low temperature (e.g., -60°C to 0°C) is also crucial.[11]
-
Reaction Monitoring : Carefully monitor the reaction's progress using Thin-Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-brominated byproduct.
-
Issue 3: The reaction is sluggish, or the starting material is decomposing, resulting in a low yield of the desired product.
-
Cause : Indole rings are susceptible to oxidation and can decompose under overly harsh or acidic conditions. A sluggish reaction may indicate insufficient activation of the brominating agent or inappropriate solvent choice.
-
Solutions :
-
Use a Milder Reagent : If using elemental bromine, switch to NBS, which is generally less aggressive.[7]
-
Temperature Control : Maintain the recommended temperature. For many indole brominations, sub-zero temperatures are optimal to balance reactivity with stability.[11]
-
Inert Atmosphere : Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air.
-
Solvent Choice : For NBS brominations, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) can be effective.[11] For Br₂, acetic acid is a common choice.[5]
-
Data Summary
The following table summarizes representative conditions for the bromination of methyl indole-3-carboxylate, highlighting the impact on product distribution.
| Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature | Product(s) | Yield | Reference |
| Methyl 1H-indole-3-carboxylate | Bromine (2.2 eq.) | Acetic Acid | Room Temp, 3 days | Methyl 5,6-dibromo-1H-indole-3-carboxylate | 70% | [5] |
| Methyl 1H-indole-6-carboxylate | NBS (~1.02 eq.) | DMF | -60°C to RT | Methyl 3-bromoindole-6-carboxylate | 98% | [11] |
| Ethyl 1H-indole-3-carboxylate | Bromine (1.0 eq.) | Acetic Acid | Not specified | Mixture of 5-bromo and 6-bromo isomers | Not specified | [1] |
Note: The second entry highlights a different starting isomer to illustrate a selective C-3 bromination when the benzene ring is less activated.
Experimental Protocols
Protocol 1: Regioselective Dibromination to Synthesize Methyl 5,6-dibromo-1H-indole-3-carboxylate [5]
-
Reaction Setup : Suspend methyl 1H-indole-3-carboxylate (1.0 eq.) in glacial acetic acid in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Addition of Bromine : Add bromine (2.2 eq.) dropwise to the suspension at room temperature.
-
Reaction : Stir the reaction mixture at room temperature for 3 days. A fine brown precipitate will form.
-
Work-up : Collect the precipitate by filtration.
-
Purification : Wash the collected solid with hot ethanol (B145695) to remove impurities, affording the desired methyl 5,6-dibromo-1H-indole-3-carboxylate.
Visualizations
Caption: Logical workflow of the bromination of methyl indole-3-carboxylate.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. METHYL 3-BROMOINDOLE-6-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing Methyl 6-Bromo-1H-Indole-3-Carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful functionalization of Methyl 6-Bromo-1H-Indole-3-Carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) failing or giving low yields with this compound?
A1: Low yields in cross-coupling reactions with this substrate can stem from several factors:
-
Catalyst Deactivation: The indole (B1671886) nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Additionally, the presence of oxygen can lead to the formation of inactive palladium black. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.
-
Inefficient Oxidative Addition: The C-Br bond at the 6-position of the indole is on an electron-rich ring system, which can make the initial oxidative addition of the palladium(0) catalyst challenging.
-
Inappropriate Ligand or Base: The choice of ligand and base is critical. Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the oxidative addition and subsequent steps of the catalytic cycle. The base must be strong enough to promote the desired reaction but not so strong as to cause unwanted side reactions.
-
Side Reactions: Competing reactions such as hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the coupling partner can reduce the yield of the desired product.
Q2: I am observing the formation of a significant amount of homocoupled product in my Sonogashira reaction. How can I minimize this?
A2: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this:
-
Use Copper-Free Conditions: Several modern protocols for Sonogashira reactions have been developed that do not require a copper co-catalyst, thereby eliminating the primary pathway for alkyne homocoupling.[1][2]
-
Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly deoxygenated to prevent the oxidative dimerization of the alkyne.
-
Control of Reaction Conditions: Lowering the reaction temperature and using the minimum necessary amount of base can sometimes reduce the rate of homocoupling.
Q3: During N-alkylation of this compound, I am getting a mixture of N-alkylated and C3-alkylated products. How can I improve the selectivity for N-alkylation?
A3: The regioselectivity of indole alkylation is highly dependent on the reaction conditions, particularly the base and solvent used. The indole anion is ambident, with reactivity at both the N1 and C3 positions.[3] To favor N-alkylation:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF typically favors the formation of the N-anion, leading to higher N-alkylation selectivity.
-
Protecting Groups: While the goal is direct functionalization, in challenging cases, employing a protecting group on the indole nitrogen can ensure exclusive N-functionalization upon deprotection.
Q4: My Vilsmeier-Haack formylation is giving a complex mixture of products. What are the likely side products and how can I improve the regioselectivity?
A4: The Vilsmeier-Haack reaction on indoles can be sensitive to the substrate's electronic properties.[4] For a 6-bromoindole, formylation can potentially occur at other positions on the ring if the preferred C3 position is blocked or deactivated. Common side products include:
-
N-Formylation: The indole nitrogen can be formylated.
-
Formylation at other ring positions: Depending on the conditions, you might see formylation at C2, C4, or C7.
-
Bis(indolyl)methane formation: The formylated product can react with another molecule of the starting indole.
To improve selectivity, carefully control the stoichiometry of the Vilsmeier reagent and the reaction temperature.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive Catalyst | Use a fresh, high-purity palladium catalyst and ligand. Ensure rigorous inert atmosphere techniques (degas solvents, use Schlenk line or glovebox). |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. | |
| Incorrect Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu). The choice of base is often dependent on the specific coupling reaction. | |
| Significant Hydrodehalogenation | Hydride source in the reaction | Avoid using alcohol solvents if possible. Ensure the base is not a hydride donor. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of Oxygen | Improve degassing procedures. Use a direct Pd(0) source like Pd(PPh₃)₄ to avoid in-situ reduction of Pd(II) which can promote homocoupling. |
| Low Yield in Buchwald-Hartwig Amination | Sterically hindered amine or aryl halide | Increase reaction temperature and/or use a more robust ligand system (e.g., BrettPhos). |
N-Alkylation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion | Insufficiently strong base | Switch to a stronger base such as NaH or KHMDS. |
| Poorly reactive alkylating agent | Use a more reactive alkyl halide (I > Br > Cl). Consider converting the alkyl alcohol to a tosylate or mesylate. | |
| Mixture of N- and C-Alkylated Products | Reaction conditions favoring C-alkylation | Use a polar aprotic solvent like DMF or THF with a strong base (e.g., NaH). |
Vilsmeier-Haack Formylation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Formylated Product | Decomposition of Vilsmeier reagent | Prepare the Vilsmeier reagent fresh at low temperature (0°C) and use it immediately. Ensure anhydrous conditions. |
| Formation of byproducts | Add the indole substrate slowly to the pre-formed Vilsmeier reagent at low temperature. Monitor the reaction by TLC and quench as soon as the starting material is consumed. | |
| Multiple Formylated Products | Lack of regioselectivity | Carefully control the reaction temperature; lower temperatures often improve selectivity. Consider alternative formylation methods if regioselectivity remains poor. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for various functionalization reactions. These may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 2 - 5 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O | Degassed |
| Temperature | 80 - 110 °C | |
| Typical Yield | 60 - 95% | Substrate dependent |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equiv |
| Palladium Catalyst | Pd₂(dba)₃ with a ligand like Xantphos or RuPhos | 1 - 4 mol% Pd |
| Base | NaOt-Bu or Cs₂CO₃ | 1.5 - 2.5 equiv |
| Solvent | Toluene or Dioxane | Anhydrous, degassed |
| Temperature | 80 - 120 °C | |
| Typical Yield | 50 - 90% | Highly dependent on amine and ligand |
Table 3: Sonogashira Coupling Conditions (Copper-Free)
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Terminal Alkyne | Aryl or Alkyl Alkyne | 1.2 - 2.0 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 2 - 5 mol% |
| Base | Et₃N or DIPA | Can be used as solvent |
| Solvent | DMF or THF (if base is not solvent) | Anhydrous, degassed |
| Temperature | Room Temperature to 80 °C | |
| Typical Yield | 70 - 95% | [5] |
Table 4: N-Alkylation Conditions
| Parameter | Condition | Notes |
| Indole | This compound | 1.0 equiv |
| Alkylating Agent | Alkyl Iodide or Bromide | 1.1 - 1.5 equiv |
| Base | NaH or K₂CO₃ | 1.2 - 2.0 equiv |
| Solvent | DMF or Acetonitrile | Anhydrous |
| Temperature | 0 °C to Room Temperature | |
| Typical Yield | 80 - 98% | For N-alkylation |
Table 5: Vilsmeier-Haack Formylation Conditions
| Parameter | Condition | Notes |
| Indole | This compound | 1.0 equiv |
| Vilsmeier Reagent | POCl₃ in DMF | 1.1 - 1.5 equiv |
| Solvent | DMF | Anhydrous |
| Temperature | 0 °C to 60 °C | Staged temperature increase |
| Typical Yield | 50 - 80% | Highly substrate and condition dependent |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane (B91453) and water, 4:1) via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination
-
To a glovebox or a flame-dried Schlenk flask under argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Add this compound (1.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.2 equiv) via syringe.
-
Seal the vessel and heat the mixture to 100-110°C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Procedure for Copper-Free Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., DMF) and base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.5 equiv) via syringe.
-
Stir the reaction at room temperature or heat to 50-70°C for 2-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
General Procedure for N-Alkylation
-
To a flame-dried round-bottom flask under nitrogen, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv).
-
Add anhydrous DMF and cool the suspension to 0°C.
-
Add a solution of this compound (1.0 equiv) in DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
General Procedure for Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask under nitrogen, cool anhydrous DMF to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 equiv) in a minimal amount of anhydrous DMF dropwise, keeping the temperature below 10°C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 40-60°C for 1-3 hours.
-
Cool the reaction to 0°C and carefully pour it onto crushed ice and a saturated solution of sodium acetate.
-
Stir vigorously for 30 minutes to hydrolyze the iminium salt intermediate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Methyl 6-Bromo-1H-Indole-3-Carboxylate in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methyl 6-Bromo-1H-Indole-3-Carboxylate in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its handling, storage, and use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability of the solid compound, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. Some suppliers also suggest storage at room temperature in a dry, sealed container for shorter periods. To prevent degradation, an inert atmosphere (e.g., under nitrogen or argon) is ideal.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are best prepared fresh for immediate use. If short-term storage is necessary, store the solution at -20°C or, for longer-term storage, at -80°C. Aliquoting the solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. The choice of solvent will also impact stability; aprotic solvents are generally preferred over protic solvents to minimize solvolysis.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound, the primary degradation pathways are expected to be:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly in the presence of acids or bases, which would yield 6-Bromo-1H-indole-3-carboxylic acid and methanol.
-
Photodegradation: Indole (B1671886) derivatives are often sensitive to light. Exposure to UV or high-intensity visible light can lead to the formation of various photoproducts.
-
Oxidation: The indole ring can be susceptible to oxidation, which may lead to the formation of oxindole (B195798) or other oxidized species.
-
Thermal Degradation: At elevated temperatures, thermal decomposition of the molecule can occur.
Q4: My sample of this compound has changed color. Is it still usable?
A4: A change in color, such as yellowing or browning, can be an indication of degradation. While a slight color change may not significantly affect the outcome of all experiments, it is strongly recommended to assess the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q5: Which solvents are recommended for dissolving this compound?
A5: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound. Other polar aprotic solvents such as N,N-dimethylformamide (DMF) may also be suitable. When selecting a solvent, consider its compatibility with your experimental system and the potential for solvent-mediated degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Store solid compound and solutions under the recommended conditions (see FAQs). Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC analysis | Sample degradation. | Analyze a freshly prepared sample to confirm. If new peaks persist, they are likely impurities from the synthesis. If they appear over time, it indicates degradation. A forced degradation study can help identify these degradation products. |
| Low yield in a reaction | The compound may have degraded prior to the reaction. | Check the purity of the starting material by HPLC. Ensure that the reaction conditions (e.g., pH, temperature, light exposure) are not promoting degradation of the starting material. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | Consult solubility data. Sonication may aid in dissolution. If using a different solvent, ensure it is compatible with your downstream applications. |
Stability Data Summary
| Solvent | Temperature (°C) | Time (hours) | Initial Purity (%) | Purity after Storage (%) | Major Degradation Products (if identified) |
| DMSO | 25 | 24 | |||
| DMSO | 4 | 72 | |||
| Acetonitrile (B52724) | 25 | 24 | |||
| Methanol | 25 | 24 | |||
| PBS (pH 7.4) | 25 | 24 |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 70°C for 24, 48, and 72 hours.
-
Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.
3. Sample Analysis:
-
Analyze the stressed samples at the specified time points using a stability-indicating HPLC method (see below).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Stability-Indicating HPLC Method
- Column: C18, 4.6 x 150 mm, 5 µm particle size - Mobile Phase A: 0.1% Formic acid in Water - Mobile Phase B: 0.1% Formic acid in Acetonitrile - Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B - Flow Rate: 1.0 mL/min - Column Temperature: 30°C - Detection: UV at 220 nm and 280 nm - Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
Technical Support Center: HPLC Purification of Indole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC purification of indole (B1671886) derivatives.
Troubleshooting Guides
Issue 1: Peak Tailing
Why am I observing peak tailing for my indole derivatives?
Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a frequent issue when analyzing basic compounds like many indole derivatives.[1] This phenomenon is often attributed to secondary interactions between the basic analytes and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, which minimizes their interaction with the basic indole derivatives.[1]
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to reduce secondary interactions.[1]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH and mask the activity of residual silanol groups.[1]
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1][2] Consider diluting your sample or reducing the injection volume.[1]
-
Ensure Proper Sample Solvent: The sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion.[1]
Issue 2: Poor Resolution
How can I improve the resolution between closely eluting indole derivatives?
Poor resolution between peaks can compromise the accuracy of quantification.[1] Several factors can be adjusted to enhance separation.[1]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Decreasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase retention times and can improve the separation of early-eluting peaks.[1]
-
Solvent Type: Switching the organic solvent (e.g., from methanol (B129727) to acetonitrile) can alter the selectivity of the separation.[1]
-
-
Adjust the Gradient: For gradient elution, making the gradient shallower (a slower increase in the organic modifier) can improve the resolution of complex mixtures.[1]
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, switching to a different column chemistry (e.g., from C18 to a phenyl-based column) can provide different selectivity.[3][4]
-
Control Temperature: Using a column oven to maintain a consistent temperature can improve reproducibility and sometimes enhance resolution.[1]
Issue 3: Sample Degradation
My indole derivative appears to be degrading during analysis. What can I do?
Indole derivatives can be sensitive to pH and temperature, leading to degradation during HPLC analysis.[5][6]
Troubleshooting Steps:
-
pH Stability: Some indole derivatives are unstable in acidic conditions.[7] If you suspect acid-catalyzed degradation, try using a mobile phase with a higher pH, ensuring it is compatible with your column.
-
Temperature Sensitivity: Elevated temperatures can accelerate the degradation of thermally labile compounds.[6] Try running the analysis at a lower temperature.
-
Fresh Samples and Solvents: Always use freshly prepared samples and mobile phases, as prolonged storage can lead to degradation.[1]
-
Light Sensitivity: Some indole derivatives may be light-sensitive. Protect your samples from light by using amber vials.
Issue 4: Low Recovery
I am experiencing low recovery of my indole derivative after purification. What are the possible causes?
Low recovery can be due to several factors, from sample preparation to the chromatographic conditions.
Troubleshooting Steps:
-
Irreversible Adsorption: The compound may be irreversibly binding to active sites on the column. The same strategies for reducing peak tailing, such as pH adjustment and using end-capped columns, can help mitigate this.
-
Incomplete Elution: The mobile phase may not be strong enough to elute the compound from the column.[4] A stronger organic solvent or a steeper gradient may be necessary.
-
Sample Precipitation: The sample may be precipitating on the column if the injection solvent is incompatible with the mobile phase.[3] Ensure the sample is fully dissolved in a solvent similar to or weaker than the initial mobile phase.
-
Sample Loss During Preparation: Evaluate each step of your sample preparation process (e.g., extraction, filtration) for potential sources of sample loss.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for indole derivatives?
A good starting point for reversed-phase HPLC of indole derivatives is a C18 column with a mobile phase consisting of water and acetonitrile (or methanol), both containing 0.1% formic acid or trifluoroacetic acid (TFA).[1][8] A gradient elution from a low to a high percentage of the organic solvent is often a good initial approach to separate compounds with a range of polarities.[3]
Q2: How do I choose the right HPLC column for my indole derivative?
-
C18 Columns: These are the most commonly used columns for indole derivatives due to their strong hydrophobic retention, providing excellent resolution for many compounds.[3]
-
Phenyl Columns: These can offer alternative selectivity for aromatic compounds like indoles through π-π interactions, potentially improving separation for certain derivatives.[3]
-
Low-Silanol-Activity Columns: Using a column with low silanol activity can reduce peak tailing caused by secondary interactions with the basic nitrogen in the indole ring.[3][9]
Q3: Why are my retention times fluctuating?
Inconsistent retention times can make peak identification and quantification unreliable.[1] This can stem from several issues:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection.[1]
-
Mobile Phase Preparation: Inaccurate mobile phase composition can lead to drift.[1] Prepare mobile phases carefully and consistently. Using a buffer can help maintain a stable pH.[1]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[1] Using a column oven is highly recommended for stable operation.[1]
-
Column Contamination: Buildup of contaminants can alter the column chemistry.[1] Flushing the column with a strong solvent may help.[1]
Q4: I am seeing double peaks for a single, pure indole derivative. What could be the cause?
The appearance of double peaks for a single compound can be caused by:
-
Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak splitting.[1] Dissolve your sample in the initial mobile phase.
-
Column or Frit Issues: A void at the head of the column or a partially blocked frit can cause the sample band to split.[1]
-
Analyte Instability: The compound may be degrading on the column, leading to the appearance of additional peaks.[1]
-
Co-eluting Impurity: What appears as a split peak could be an unresolved impurity.[1] Modifying the mobile phase composition or gradient may resolve the two peaks.[1]
Data Presentation
Table 1: Typical HPLC Parameters for Indole Derivative Analysis
| Parameter | Typical Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention and resolution for many indole derivatives.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape.[1] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[3] |
| Gradient | 20-80% B over 30 min | A good starting point to elute a range of compounds.[1] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[1] |
| Detection | UV at 280 nm | Many indole derivatives have a strong UV absorbance at this wavelength.[1] |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the indole derivative sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[3]
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[3]
-
-
HPLC System Setup:
-
Set up an HPLC system with a UV-Vis detector, autosampler, and gradient pump.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.[3]
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample.
-
Run the gradient method as defined in Table 1.
-
Monitor the chromatogram at 280 nm.
-
Protocol 2: Preparative HPLC for Purification
-
Method Development and Scaling:
-
First, optimize the separation on an analytical scale (as per Protocol 1) to achieve good resolution between the desired compound and impurities.
-
Scale up the method to a preparative column (e.g., 20-50 mm diameter). The flow rate and injection volume will need to be increased proportionally to the column's cross-sectional area.[3]
-
-
Sample Preparation:
-
Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase to avoid precipitation on the column.[3]
-
Ensure the final concentration is high but does not lead to overloading.
-
Filter the entire solution to protect the preparative column.[3]
-
-
Purification Run:
-
Post-Purification:
-
Analyze small aliquots of the collected fractions using the analytical HPLC method (Protocol 1) to identify the pure fractions.[3]
-
Pool the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a solid.[3]
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: General workflow for the purification of indole derivatives.
Caption: Representative signaling pathway involving indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole - Wikipedia [en.wikipedia.org]
- 8. cetjournal.it [cetjournal.it]
- 9. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scale-Up Synthesis of Halogenated Indoles
Welcome to the Technical Support Center for the scale-up synthesis of halogenated indoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions encountered during the synthesis of these important pharmaceutical intermediates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of halogenated indole (B1671886) synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Poor or Inconsistent Regioselectivity (e.g., mixture of C2 and C3 halogenation)
-
Question: My large-scale reaction is producing a mixture of halogenated indole isomers, which was not a significant issue at the lab scale. What could be the cause, and how can I improve the regioselectivity?
-
Potential Causes & Solutions:
-
Inadequate Temperature Control: Hot spots in a large reactor can lead to side reactions. Ensure efficient stirring and use a jacketed reactor with a suitable heat transfer fluid to maintain a consistent temperature profile.
-
Slow Reagent Addition: The rate of addition of the halogenating agent can significantly impact selectivity. A slower, controlled addition at a low temperature is often beneficial on a larger scale.
-
Choice of Halogenating Agent: Some halogenating agents are more selective than others. For example, using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) often provides better regioselectivity than using molecular chlorine or bromine.
-
Protecting Group Strategy: The electronic nature of the protecting group on the indole nitrogen plays a decisive role. Electron-withdrawing groups (EWGs) can direct halogenation to the C2 position, while C3 halogenation can often be achieved without a protecting group, depending on the specific substrate and conditions.[1][2][3]
-
Solvent Effects: The solvent can influence the reactivity and selectivity of the halogenating agent. For instance, using a non-polar solvent may suppress the formation of ionic intermediates that can lead to over-halogenation or side reactions.
-
Issue 2: Formation of Impurities and By-products
-
Question: I am observing significant amounts of di-halogenated and oxidized by-products in my scaled-up reaction. How can I minimize their formation?
-
Potential Causes & Solutions:
-
Over-halogenation: This occurs when the desired mono-halogenated product reacts further with the halogenating agent. To mitigate this, use a stoichiometric amount of the halogenating agent and add it portion-wise or via slow addition to maintain a low concentration in the reaction mixture.
-
Oxidation of the Indole Ring: Strong halogenating agents or harsh reaction conditions can lead to the oxidation of the indole nucleus. Consider using milder, more selective halogenating agents like those generated in situ from oxone and a halide salt.[1][2][3] This "green" approach often reduces the formation of toxic and hazardous by-products.[1][2][3]
-
Impurity Profile Changes: The impurity profile of a drug substance can vary with changes in the synthetic route or scale-up. It is crucial to conduct impurity profiling at each stage to identify and characterize new impurities.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: My previous lab-scale purification by column chromatography is not feasible for the kilogram-scale production of my halogenated indole. What are some alternative purification strategies?
-
Potential Causes & Solutions:
-
Crystallization: This is often the most economical and scalable method for purifying solid products. A systematic approach to solvent screening is recommended to find a system that provides good recovery and high purity.
-
Extraction: Liquid-liquid extraction can be an effective method for removing impurities. A multi-stage extraction process may be necessary for efficient purification.
-
Distillation: For liquid or low-melting halogenated indoles, vacuum distillation can be a viable purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up indole halogenation reactions?
A1: The primary safety concerns include:
-
Handling of Halogenating Agents: Many halogenating agents, such as bromine and chlorine, are toxic and corrosive. When using reagents like NBS, be aware of the potential for runaway reactions, especially in the presence of certain solvents.
-
Exothermic Reactions: Halogenation reactions are often exothermic. Proper temperature control and monitoring are critical to prevent runaway reactions, especially in large reactors where the surface-area-to-volume ratio is lower, making heat dissipation less efficient.
-
Off-gassing: Some reactions may produce hazardous gases, such as hydrogen halides. Ensure the reactor is equipped with an appropriate scrubbing system.
Q2: How can I switch to a "greener" synthesis for my halogenated indole?
A2: To develop a more environmentally friendly process, consider the following:
-
Alternative Reagents: Replace traditional halogenating agents with greener alternatives. The use of an oxone-halide system generates the reactive halogenating species in situ, avoiding the need for stoichiometric halogenating agents and reducing hazardous by-products.[1][2][3]
-
Enzymatic Halogenation: Biocatalytic methods using halogenase enzymes offer excellent selectivity under mild, aqueous conditions.[4][5] However, challenges in enzyme stability and expression can be a hurdle for large-scale industrial applications.[4][5]
-
Solvent Selection: Replace hazardous chlorinated solvents with more environmentally benign options.
Q3: My yield decreased significantly upon scaling up the reaction. What are the likely causes?
A3: A decrease in yield during scale-up can be attributed to several factors:
-
Inefficient Mixing: Inadequate mixing in a large reactor can lead to localized high concentrations of reagents, promoting side reactions and reducing the yield of the desired product.
-
Poor Heat Transfer: As mentioned earlier, inefficient heat removal can lead to product degradation or the formation of by-products.
-
Changes in Reaction Kinetics: The kinetics of a reaction can sometimes be affected by the scale, particularly if it involves heterogeneous mixtures or mass transfer limitations.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Bromoindoles
| Indole Substrate | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Scale | Reference |
| 2-CF₃-Indole | Br₂ | CH₂Cl₂ | Room Temp. | 0.5 | 98 | Lab-scale | [6] |
| Indole | NBS | CH₂Cl₂ | 40 | 5 | 94 | Lab-scale | [7] |
| Indole-3-acetic acid | NBS (2 equiv.) | t-BuOH/DCM | Not specified | Not specified | Poor | Lab-scale | [8] |
| N-Alkyl Indoles | NBS | Not specified | Not specified | Not specified | Good | 10 g scale | [9] |
Table 2: Purification of Indole via Crystallization
| Starting Purity | Solvent System | Crystallization Temp. (°C) | Final Purity | Yield (%) | Reference |
| >80% | Methanol/Water (3:2) | 0 | >99% | >75% | [3] |
| 73.3 wt% | n-Hexane | 10 | 99.5 wt% | 57.5% | [10] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 3-Chloro-2-(trifluoromethyl)-1H-indole
This protocol is adapted from the procedure described by V. G. Nenajdenko et al.[6]
-
Materials:
-
2-(Trifluoromethyl)-1H-indole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (B52724) (CH₃CN)
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)-1H-indole (1.85 g, 10 mmol) in acetonitrile (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.34 g, 10 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (50 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 3-chloro-2-(trifluoromethyl)-1H-indole.
-
Protocol 2: Illustrative Pilot-Scale Synthesis of a Halogenated Indole (General Procedure)
This protocol is a generalized representation and should be adapted and optimized for a specific process with appropriate safety reviews.
-
Equipment:
-
100 L glass-lined reactor with a jacket for heating/cooling, a mechanical stirrer, a condenser, and ports for reagent addition and nitrogen purging.
-
Addition vessel for the halogenating agent solution.
-
Receiving vessel for the quenched reaction mixture.
-
-
Procedure:
-
Charge the 100 L reactor with the indole starting material and the chosen solvent.
-
Purge the reactor with nitrogen and start the agitation.
-
Cool the reactor contents to the desired temperature (e.g., 0 °C) by circulating a coolant through the jacket.
-
Prepare a solution of the halogenating agent in a suitable solvent in the addition vessel.
-
Slowly add the halogenating agent solution to the reactor over a period of 2-4 hours, maintaining the internal temperature within the specified range.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a predetermined time, monitoring the reaction progress by in-process control (IPC) analysis (e.g., HPLC).
-
Once the reaction is complete, transfer the reaction mixture to a quenching vessel containing an appropriate quenching agent (e.g., aqueous sodium bisulfite solution).
-
Perform a liquid-liquid extraction to isolate the product.
-
Transfer the organic layer to a clean reactor for solvent swapping or concentration.
-
Induce crystallization by cooling and/or adding an anti-solvent.
-
Isolate the solid product by filtration and dry it under vacuum.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of halogenated indoles.
Caption: A troubleshooting decision tree for common issues in scaled-up halogenated indole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-氯吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lab Scale vs Pilot Scale vs Demonstration Scale Guide [xytelindia.com]
- 8. vc.bridgew.edu [vc.bridgew.edu]
- 9. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Navigating N-H Reactivity in Reactions of Methyl 6-Bromo-1H-Indole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the reactivity of the N-H bond in Methyl 6-Bromo-1H-Indole-3-Carboxylate during various chemical transformations. Protecting the indole (B1671886) nitrogen is often a critical step to prevent unwanted side reactions and improve yields of desired products.
Troubleshooting Guide: Common Issues in N-H Protection and Subsequent Reactions
This guide provides solutions to common problems encountered during the N-protection of this compound and its subsequent use in cross-coupling reactions.
| Issue | Potential Cause | Recommended Solution |
| Incomplete N-H Protection | Insufficiently strong base: The acidity of the indole N-H proton requires a sufficiently strong base for complete deprotonation. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). For Boc protection, ensure the use of a suitable catalyst like 4-(dimethylamino)pyridine (DMAP). |
| Steric hindrance: The substituents on the indole ring may sterically hinder the approach of the protecting group reagent. | Increase the reaction temperature or prolong the reaction time. Consider using a less sterically demanding protecting group if possible. | |
| Poor quality reagents: Degradation of the protecting group reagent or solvent impurities can lead to lower yields. | Use freshly opened or purified reagents and anhydrous solvents. | |
| Low Yield in Subsequent Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) | N-H interference: The acidic N-H proton can react with the organometallic reagents or the basic conditions of the coupling reaction, leading to side products and reduced yield. | Protect the indole nitrogen prior to the cross-coupling reaction. Common protecting groups include Boc, Tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM). |
| Catalyst poisoning: The unprotected indole nitrogen can sometimes coordinate to the metal catalyst, leading to deactivation. | N-H protection can mitigate this effect. Ensure the use of appropriate ligands that are known to be effective for indole substrates. | |
| Decomposition of starting material: Harsh reaction conditions can lead to the decomposition of the indole core. | Optimize reaction conditions by lowering the temperature, using a milder base, or a more active catalyst to shorten the reaction time. | |
| Formation of Side Products | Reaction at the N-H position: In reactions intended for the C-6 bromine, the unprotected N-H can undergo undesired alkylation, arylation, or other reactions. | As mentioned, N-H protection is the most effective strategy to prevent this. |
| Reaction at other positions of the indole ring: The electron-rich indole nucleus can be susceptible to electrophilic attack at other positions, especially under acidic conditions. | The choice of protecting group can influence the electronic properties of the indole ring. Electron-withdrawing groups like Boc or Tosyl can decrease the nucleophilicity of the ring. | |
| Difficulty in Deprotection | Protecting group is too stable: Some protecting groups, like Tosyl, require harsh conditions for removal, which may not be compatible with other functional groups in the molecule. | Choose a protecting group that can be removed under conditions that are orthogonal to the other functionalities present. For example, the Boc group is acid-labile, while the SEM group is removed with fluoride (B91410) ions. |
| Substrate decomposition under deprotection conditions: The deprotection conditions (e.g., strong acid or base) may cleave other sensitive functional groups or degrade the indole core. | Use milder deprotection methods. For example, for Boc deprotection, milder acids like pyridinium (B92312) p-toluenesulfonate (PPTS) can be attempted, or for some substrates, basic or thermal deprotection might be possible. |
Frequently Asked Questions (FAQs)
Q1: Why is the N-H bond in this compound reactive?
A1: The nitrogen atom in the indole ring possesses a lone pair of electrons that contributes to the aromaticity of the bicyclic system. However, the proton on the nitrogen is acidic (pKa ≈ 17 in DMSO) and can be removed by a sufficiently strong base. This deprotonation generates a nucleophilic indolide anion, which can react with electrophiles. Furthermore, the N-H bond can participate in hydrogen bonding, influencing the molecule's solubility and reactivity.
Q2: When is it necessary to protect the N-H group of this compound?
A2: N-H protection is generally recommended when performing reactions that involve strong bases, organometallic reagents, or electrophiles that could react with the N-H bond. This is particularly crucial for:
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.) at the C-6 bromine position. The basic conditions and organometallic intermediates can react with the acidic N-H proton.
-
Reactions involving strong bases like Grignard reagents, organolithiums, or metal hydrides.
-
Alkylation or acylation reactions where N-substitution is a potential side reaction.
Q3: What are the most common protecting groups for the indole nitrogen, and how do I choose the right one?
A3: The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions available for its removal. Here is a comparison of some common protecting groups:
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP, base (e.g., Et₃N, NaH) | Stable to base, nucleophiles, and catalytic hydrogenation. | Acidic conditions (e.g., TFA, HCl). |
| Ts (Tosyl) | TsCl, base (e.g., NaH, K₂CO₃) | Very stable to a wide range of conditions including acid and oxidation. | Strong reducing agents (e.g., Mg/MeOH) or harsh basic conditions. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, base (e.g., NaH) | Stable to a wide range of conditions including bases and mild acids. | Fluoride sources (e.g., TBAF) or strong acid. |
Decision-Making Workflow for Protecting Group Selection:
Caption: A decision tree for selecting a suitable N-H protecting group.
Q4: Can I perform cross-coupling reactions on this compound without N-H protection?
A4: While it is sometimes possible to perform cross-coupling reactions on unprotected indoles, it often leads to lower yields and the formation of side products. The success of such reactions is highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent) and the nature of the coupling partners. For reproducible and high-yielding results, N-H protection is strongly recommended.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes a general procedure for the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
Workflow Diagram:
Caption: Workflow for the N-Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (B128534) (Et₃N) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the N-Boc protected product.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-Methyl 6-Bromo-1H-Indole-3-Carboxylate
This protocol provides a general method for the Suzuki-Miyaura cross-coupling reaction at the C-6 position.
Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
N-Boc-Methyl 6-Bromo-1H-Indole-3-Carboxylate
-
Aryl or heteroaryl boronic acid or boronic acid pinacol (B44631) ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a reaction vessel, combine N-Boc-Methyl 6-Bromo-1H-Indole-3-Carboxylate (1.0 eq), the boronic acid/ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table provides a hypothetical comparison of reaction yields for a Suzuki coupling reaction on the C-6 position of this compound with and without N-H protection. Actual yields may vary depending on the specific substrates and reaction conditions.
| Substrate | N-H Protection | Typical Yield Range (%) | Key Considerations |
| This compound | None | 20 - 50 | Yields are often lower and less reproducible. Side reactions at the N-H position are common. |
| N-Boc-Methyl 6-Bromo-1H-Indole-3-Carboxylate | Boc | 70 - 95 | Generally provides higher and more consistent yields. The Boc group is easily removed under acidic conditions post-coupling. |
| N-Tosyl-Methyl 6-Bromo-1H-Indole-3-Carboxylate | Tosyl | 75 - 98 | Excellent yields are often achieved due to the stability of the tosyl group, but deprotection requires harsher conditions. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always consult primary literature and perform their own optimization studies for any new reaction. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.
Technical Support Center: Purifying Bromoindole Compounds by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of bromoindole compounds.
Troubleshooting Guide
Q1: My bromoindole compound is not dissolving in the hot solvent.
A1: This issue suggests that the chosen solvent is not suitable for your specific bromoindole derivative. The principle of "like dissolves like" is a useful starting point. Given that bromoindoles possess both a non-polar benzene (B151609) ring and a more polar N-H group, a solvent that can accommodate both characteristics is often required.[1]
-
Solution 1: Select a Different Solvent: Consult the solvent selection table below and consider a solvent with a different polarity. The substituents on your bromoindole will significantly influence its polarity.
-
Solution 2: Use a Solvent Mixture: A common and effective technique is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat the mixture until it is clear again and then allow it to cool slowly.[1] Common solvent pairs include hexane/ethyl acetate (B1210297) and methanol/water.[1]
-
Solution 3: Increase the Solvent Volume: It's possible you are not using a sufficient volume of solvent. Try adding more of the hot solvent in small portions until the compound fully dissolves.[1]
Q2: The compound "oils out" instead of forming crystals upon cooling.
A2: "Oiling out" happens when the compound separates from the solution as a liquid globule rather than solid crystals. This often occurs if the solution is cooled too rapidly or if the compound is impure.[1][2]
-
Solution 1: Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool at a much slower rate.[1][3]
-
Solution 2: Lower the Crystallization Temperature: Using a solvent with a lower boiling point or cooling the solution to a lower temperature may promote crystal formation over oiling out.[1]
-
Solution 3: Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid's surface. The microscopic scratches can provide nucleation sites for crystal growth.[1][2]
-
Solution 4: Add a Seed Crystal: If you have a small, pure crystal of your bromoindole, adding it to the cooled solution can induce crystallization.[1][4]
-
Solution 5: Re-evaluate Solvent Choice: The solubility profile of your compound in the chosen solvent might not be ideal. A different solvent or solvent pair may be necessary.[1][2]
Q3: No crystals are forming, even after the solution has cooled and been placed in an ice bath.
A3: This typically indicates that the solution is not supersaturated. This can be due to using too much solvent or the compound being highly soluble in the solvent even at low temperatures.[1][3]
-
Solution 1: Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[3][4]
-
Solution 2: Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[1][2][4]
-
Solution 3: Change the Solvent System: The current solvent may be too good at dissolving your compound. Consider a different solvent or using an anti-solvent approach as described in the binary solvent recrystallization protocol.[1][2]
Q4: The yield of my recrystallized product is very low.
A4: A low yield can result from several factors during the recrystallization process.[4]
-
Solution 1: Avoid Using Too Much Solvent: Using the minimum amount of hot solvent to dissolve the compound is crucial. Excess solvent will retain more of your compound in the solution upon cooling.[4][5]
-
Solution 2: Ensure Thorough Cooling: Before filtering, make sure the solution has been cooled sufficiently, perhaps in an ice bath, to maximize the precipitation of the product.[1]
-
Solution 3: Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant portion of your product.[1][5]
-
Solution 4: Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and re-cooling to obtain a second crop of crystals.[6] Be aware that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my bromoindole compound?
A1: The ideal recrystallization solvent is one in which your bromoindole compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5][7] A systematic approach is recommended:
-
Literature Review: Check scientific literature for established recrystallization procedures for your specific bromoindole or structurally similar compounds.
-
Small-Scale Solubility Tests: Use a small amount of your crude compound (a few milligrams) and test its solubility in various solvents (0.5-1 mL) at both room temperature and upon heating.[1]
-
Consider Polarity: The polarity of your bromoindole, which is influenced by its substituents, will guide your solvent choice. Solvents with similar functional groups to the compound are often good starting points.[1][8]
Q2: What is the difference between single solvent and binary solvent recrystallization?
A2:
-
Single Solvent Recrystallization: This method uses a single solvent that effectively dissolves the compound when hot but not when cold. The crude solid is dissolved in a minimum amount of the near-boiling solvent, and crystals form upon cooling.[2][5]
-
Binary Solvent Recrystallization: This technique is used when a single solvent is not ideal. It involves a pair of miscible solvents: a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is insoluble. The compound is first dissolved in the "good" solvent, and the "poor" solvent is added until the solution becomes cloudy, indicating saturation. The solution is then gently heated to redissolve the precipitate and allowed to cool slowly to form crystals.[2][6]
Q3: Can I use activated charcoal to decolorize my bromoindole solution?
A3: Yes, if your solution has a colored impurity, you can use a small amount of activated charcoal. After dissolving your compound in the hot solvent, add the charcoal and keep the solution hot for a few minutes. The colored impurities will adsorb to the charcoal. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1][9]
Experimental Protocols
General Single Solvent Recrystallization Protocol
-
Dissolution: Place the crude bromoindole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid completely dissolves at the solvent's boiling point.[2]
-
Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1]
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[1]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.[1][2]
-
Crystallization Induction (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]
-
Drying: Allow the crystals to dry completely.
General Binary Solvent Recrystallization Protocol
-
Dissolution: Dissolve the crude bromoindole in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) at an elevated temperature.[2]
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexane, water) dropwise until the solution becomes faintly cloudy (turbid).[2]
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.[2]
-
Cooling, Collection, Washing, and Drying: Follow steps 5-9 from the Single Solvent Recrystallization Protocol.
Data Presentation
Table 1: Common Solvents for Bromoindole Recrystallization
| Solvent/Solvent System | Polarity | Typical Use |
| Hexane | Non-polar | Often used as a single solvent for less polar bromoindoles or as an anti-solvent in binary systems.[2][8] |
| Toluene | Non-polar | Can be effective for recrystallizing aromatic compounds.[2][10] |
| Ethyl Acetate | Polar aprotic | A versatile solvent, often used in binary systems with hexane.[2][8][10] |
| Acetone | Polar aprotic | A good "good" solvent for dissolving many organic compounds.[8][10] |
| Ethanol (B145695)/Methanol | Polar protic | Can be effective, often used in a binary system with water.[2][11] |
| Water | Very polar | Can be used as an anti-solvent with polar organic solvents like ethanol or acetone.[8][10][12] |
| Dichloromethane (DCM) | Polar aprotic | Can be used in binary systems, for example, with cyclohexane.[10][11] |
Mandatory Visualization
Caption: Recrystallization and troubleshooting workflow for bromoindole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Purification [chem.rochester.edu]
Degradation pathways of indole carboxylates under acidic or basic conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the degradation pathways of indole (B1671886) carboxylates under acidic and basic conditions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for indole carboxylates under acidic conditions?
Under acidic conditions, the principal degradation pathway for indole carboxylic acids is decarboxylation. The mechanism involves the addition of water to the carboxyl group, forming a hydrated intermediate. This intermediate then undergoes a rate-determining carbon-carbon bond cleavage, releasing protonated carbonic acid. This process is catalytic in both water and acid.[1] Studies suggest that this reaction proceeds through a transition state with a buildup of positive charge on the indole ring.[2]
Q2: What degradation pathways are common for indole carboxylates under basic conditions?
In basic media, two main degradation pathways are observed:
-
Decarboxylation : Indole-3-carboxylic acids can be smoothly decarboxylated under basic conditions, for instance, when catalyzed by potassium carbonate (K2CO3) or by heating with soda lime.[2][3]
-
Hydrolysis (for Esters and Amides) : Indole carboxylate esters are susceptible to hydrolysis, readily converting to the parent carboxylic acid. This reaction can occur even under mildly alkaline conditions (pH 9 and above) over a few hours.[4] Amides are generally more stable but can also be hydrolyzed under more forceful basic conditions.[5] This base-mediated hydrolysis is often used intentionally as a final deprotection step in chemical synthesis.[6]
Q3: How does the position of the carboxyl group (e.g., C2 vs. C3) influence stability?
The position of the carboxyl group on the indole ring significantly impacts its stability and reactivity. While both indole-2-carboxylic and indole-3-carboxylic acids can undergo decarboxylation, the specific reaction conditions and rates may differ. For instance, the C2-H bond is known to be the most acidic C-H bond in indoles, which can influence reaction mechanisms involving deprotonation steps.[7] Different synthetic strategies and improved procedures have been developed specifically for the decarboxylation of indole-2-carboxylic acids.[8]
Q4: What are the expected degradation products?
The primary degradation product from the decarboxylation of an indole carboxylic acid is the corresponding indole (where the -COOH group is replaced by -H) and carbon dioxide. For the hydrolysis of an indole carboxylate ester or amide, the products are the parent indole carboxylic acid and the corresponding alcohol or amine.
Troubleshooting Guide
Q1: My indole carboxylate compound is showing signs of degradation during an experiment. How can I troubleshoot this?
-
Check the pH : Unintended exposure to acidic or basic conditions is a primary cause of degradation. Ensure all solvents and reagents are pH-neutral or buffered appropriately for your compound's stability.
-
Control the Temperature : Elevated temperatures can accelerate both decarboxylation and hydrolysis. Perform reactions at the lowest feasible temperature.
-
Protect from Light : Many indole derivatives are sensitive to light and can undergo photolytic degradation.[5] Store your compound and conduct experiments protected from light.
-
Analyze for Degradants : Use analytical techniques like HPLC, LC-MS, or NMR to identify the degradation products. Identifying the product (e.g., the decarboxylated indole or the hydrolyzed acid) will confirm the degradation pathway and help you adjust conditions.
Q2: I see an unexpected peak in my HPLC analysis that corresponds to the carboxylic acid form of my indole ester. How can I prevent this?
This indicates that your ester is undergoing hydrolysis. To minimize this:
-
Avoid basic conditions during workup and purification. Even mildly basic conditions (pH > 8-9) can cause significant hydrolysis.[4]
-
Use buffered solutions to maintain a neutral or slightly acidic pH if compatible with your experimental goals.
-
Limit the exposure time to aqueous solutions.
-
Store samples in aprotic solvents at low temperatures.
Q3: My decarboxylation reaction is not going to completion or is producing unwanted side products. What should I do?
-
For Acidic Decarboxylation : Ensure sufficient acid and water are present to catalyze the reaction.[1] The choice of acid and solvent can be critical; consider screening different conditions.
-
For Basic Decarboxylation : The choice of base is important. K2CO3 has been shown to be effective.[2] For difficult substrates, stronger conditions like heating with soda lime might be necessary.[3] The reaction may also be promoted by specific solvents like acetonitrile (B52724).[2]
Degradation Pathway Diagrams
Caption: Acid-catalyzed decarboxylation of indole carboxylic acid.
Caption: Base-promoted decarboxylation of indole-3-carboxylic acid.
Caption: Base-catalyzed hydrolysis of an indole carboxylate ester.
Quantitative Data Summary
Quantitative data on the degradation rates of indole carboxylates is highly dependent on the specific compound structure, pH, temperature, and solvent system. The following table summarizes general observations from the literature.
| Degradation Pathway | Position | Conditions | Rate/Yield | Source |
| Decarboxylation | Indole-3-Carboxylic Acids | K2CO3-catalyzed or acetonitrile-promoted basic conditions | Good to excellent yields | [2] |
| Hydrolysis | Indole-3-Acetic Acid Esters (e.g., IAA-glucose) | pH 9 or above, room temperature | Measurable hydrolysis within a few hours | [4] |
| Decarboxylation | Indolecarboxylic Acids | Concentrated acid | Catalytic in water and acid | [1] |
Experimental Protocols
Protocol 1: Monitoring Degradation of an Indole Carboxylate under Acidic/Basic Conditions
This protocol provides a general framework for assessing the stability of an indole carboxylate at a specific pH.
1. Materials and Reagents:
-
Indole carboxylate test compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer solutions (e.g., phosphate, citrate) pre-adjusted to the target acidic or basic pH
-
Class A volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Temperature-controlled incubator or water bath
2. Workflow Diagram:
Caption: General experimental workflow for a degradation study.
3. Procedure:
-
Stock Solution Preparation : Prepare a concentrated stock solution of the indole carboxylate (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Reaction Initiation : In a volumetric flask, add the required volume of the pre-warmed (or cooled) buffer of the target pH. Spike a small, precise volume of the stock solution into the buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final percentage of organic solvent is low (<1-2%) to not significantly alter the pH or solubility.
-
Time Zero (t=0) Sample : Immediately after mixing, withdraw the first aliquot. If necessary, quench the reaction by adding the sample to a vial containing a neutralizing agent or a diluent for HPLC analysis.
-
Incubation : Place the reaction flask in a temperature-controlled environment (e.g., 25°C, 37°C, or 50°C). If the compound is light-sensitive, cover the flask with aluminum foil.
-
Sampling : Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours). Treat each sample as described in step 3.
-
HPLC Analysis : Analyze all samples using a validated HPLC method. Calculate the peak area of the parent indole carboxylate and any observed degradation products.
-
Data Analysis : Plot the percentage of the remaining parent compound against time. From this data, you can determine the degradation rate and the half-life (t½) of the compound under the tested conditions.
References
- 1. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo and 6-Bromo Indole-3-Carboxylates in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the indole (B1671886) scaffold is a cornerstone of modern medicinal chemistry and materials science. Bromoindoles, in particular, serve as versatile precursors for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 5-bromoindole-3-carboxylates and 6-bromoindole-3-carboxylates in key C-C and C-N bond-forming reactions, supported by available experimental data. Understanding the relative reactivity of these isomers is crucial for efficient synthetic planning and the development of novel indole-based compounds.
Executive Summary
Generally, the C5 position of indole is more electron-rich than the C6 position. This difference in electron density can affect the ease of oxidative addition of the aryl bromide to the palladium(0) catalyst, a critical step in many cross-coupling reactions. However, the overall reaction outcome is a complex interplay of electronic effects, steric hindrance, and the specific reaction conditions employed (catalyst, ligand, base, and solvent).
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds between aryl halides and organoboron compounds. The reactivity of bromoindoles in this reaction is influenced by the position of the bromine atom.
5-Bromoindole (B119039) Derivatives: Studies on 5-bromoindole derivatives, such as 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one, have demonstrated efficient Suzuki-Miyaura coupling with various arylboronic acids under microwave-promoted conditions.[1] High yields of the corresponding 5-arylated products have been reported.
6-Bromoindole Derivatives: While direct quantitative data for the Suzuki-Miyaura coupling of 6-bromoindole-3-carboxylates is limited, the successful coupling of other 6-bromo-substituted N-heterocycles suggests that this transformation is feasible. The slightly different electronic environment at C6 compared to C5 may necessitate optimization of reaction conditions to achieve comparable yields.
Table 1: Suzuki-Miyaura Coupling of a 5-Bromoindole Derivative with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Naphthalene-2-boronic acid | 5-(Naphthalen-2-yl)-spiro[indole-2,2'-piperidin]-6'-one | 92 |
| 2 | Phenylboronic acid | 5-Phenyl-spiro[indole-2,2'-piperidin]-6'-one | 85 |
| 3 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-spiro[indole-2,2'-piperidin]-6'-one | 88 |
| 4 | Thiophene-3-boronic acid | 5-(Thiophen-3-yl)-spiro[indole-2,2'-piperidin]-6'-one | 82 |
Reaction Conditions: 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one, arylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, ethanol (B145695), microwave irradiation at 100 °C for 25-40 min.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. The electronic nature of the aryl halide can significantly impact the reaction efficiency.
At present, directly comparable quantitative data for the Heck reaction of both 5-bromo- and 6-bromoindole-3-carboxylates under the same conditions is not available in the literature. However, the general principles of the Heck reaction suggest that both isomers should be viable substrates. The electron-withdrawing nature of the carboxylate group at the 3-position may influence the overall reactivity of the indole ring.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine. The success of this reaction is highly dependent on the ligand, base, and substrate.
5-Bromoindole Derivatives: The literature contains numerous examples of successful Buchwald-Hartwig amination reactions with 5-bromoindoles, affording a wide range of N-arylated indole derivatives.
6-Bromoindole Derivatives: The Buchwald-Hartwig amination of 6-bromo-substituted heterocycles, such as 6-bromoquinolines, has been successfully demonstrated.[2] This suggests that 6-bromoindole-3-carboxylates would also be suitable substrates for this transformation. A study on the sequential and selective amination of 6-bromo-2-chloroquinoline (B23617) highlights the ability to selectively target the bromo position.[3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 5-Bromoindole Derivative[1]
A mixture of the 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one (1.0 mmol), the respective arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2.0 mmol) in ethanol (5 mL) is placed in a microwave reactor vial. The reaction mixture is irradiated at 100 °C for 25–40 minutes. After completion of the reaction, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Visualizing Reaction Pathways
To aid in the understanding of the fundamental processes involved in these transformations, the following diagrams illustrate the general catalytic cycles and workflows.
Conclusion
The reactivity of 5-bromo and 6-bromo indole-3-carboxylates in palladium-catalyzed cross-coupling reactions is a nuanced subject. While both isomers are viable substrates for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, subtle differences in their electronic properties may lead to variations in reaction rates and optimal conditions. The available data on related 5-bromoindole derivatives suggests robust reactivity in Suzuki-Miyaura couplings. Further quantitative studies directly comparing the two isomers under identical conditions are warranted to provide a definitive guide for synthetic chemists. Nevertheless, the information and protocols presented here offer a solid foundation for researchers embarking on the synthesis of novel 5- and 6-substituted indole-3-carboxylates.
References
Unveiling the Biological Potential: A Comparative Analysis of Methyl 6-Bromo-1H-Indole-3-Carboxylate Derivatives
For researchers, scientists, and drug development professionals, the indole (B1671886) nucleus represents a privileged scaffold in medicinal chemistry, renowned for its presence in a plethora of biologically active compounds. The strategic introduction of a bromine atom at the C6-position of the indole ring, coupled with a methyl carboxylate group at the C3-position, gives rise to Methyl 6-Bromo-1H-Indole-3-Carboxylate, a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comparative overview of the biological activities of derivatives based on this scaffold, with a focus on their anticancer and antimicrobial potential, supported by available experimental data.
While direct comparative studies on a homologous series of this compound derivatives are limited in the public domain, valuable insights can be gleaned from the biological evaluation of closely related 6-bromoindole (B116670) analogs. These studies underscore the significance of substitutions on the indole nitrogen and modifications of the C3-substituent in modulating biological activity.
Comparative Analysis of Anticancer Activity
The anticancer potential of bromo-indole derivatives has been a subject of significant investigation. The following table summarizes the cytotoxic activity of various 6-bromoindole derivatives against different cancer cell lines, providing a basis for understanding the structure-activity relationship (SAR).
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colon) | 0.4 ± 0.3 | [1] |
| 2 | Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate | HCT-116 (Colon) | Strong Cytotoxicity | [2] |
| 3 | Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate | Hep-G2 (Liver) | Strong Cytotoxicity | [2] |
| 4 | 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carbohydrazide | HCT-116 (Colon) | Strong Cytotoxicity | [2] |
| 5 | 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carbohydrazide | Hep-G2 (Liver) | Strong Cytotoxicity | [2] |
| 6 | Pyrazole derivative 9a | HCT-116 (Colon) | Strong Cytotoxicity | [2] |
| 7 | Pyrazole derivative 9a | Hep-G2 (Liver) | Strong Cytotoxicity | [2] |
| 8 | Pyrazole derivative 9b | HCT-116 (Colon) | Specific Cytotoxicity | [2] |
Note: The data presented is for structurally related bromo-indole and bromo-indazole derivatives, providing insights into the potential of the this compound scaffold.
Comparative Analysis of Antimicrobial Activity
Derivatives of 6-bromoindole have also demonstrated promising antimicrobial properties. The table below presents the minimum inhibitory concentration (MIC) values of selected 6-bromoindole derivatives against various microbial strains.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 9 | 6-bromoindolglyoxylamido-spermine | Staphylococcus intermedius | 3.125 | [3] |
| 10 | 6-bromoindolglyoxylamido-spermine | Staphylococcus aureus | 6.25 | [3] |
| 11 | 5-bromo-indole-3-carboxamide-polyamine (13b) | Staphylococcus aureus | ≤ 0.28 µM | [4] |
| 12 | 5-bromo-indole-3-carboxamide-polyamine (13b) | Acinetobacter baumannii | ≤ 0.28 µM | [4] |
| 13 | 5-bromo-indole-3-carboxamide-polyamine (13b) | Cryptococcus neoformans | ≤ 0.28 µM | [4] |
Note: The data includes derivatives of 5-bromo and 6-bromo indoles, highlighting the potential of halogenated indoles as antimicrobial agents.
Experimental Protocols
The biological activities presented in this guide were determined using standardized experimental protocols. Below are detailed methodologies for the key assays cited.
Anticancer Activity - MTT Assay
The antiproliferative activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., HCT116, HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity - Broth Microdilution Method
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the appropriate broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Synthesis and Workflow
To provide a clearer understanding of the processes involved in the development and evaluation of these compounds, the following diagrams illustrate a general synthetic pathway and a typical experimental workflow.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]
Validation of Methyl 6-Bromo-1H-Indole-3-Carboxylate as a Fragment for Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to mimic the adenine (B156593) region of ATP allows for effective competition at the kinase hinge region. This guide provides a comprehensive validation of Methyl 6-Bromo-1H-Indole-3-Carboxylate as a fragment for the development of novel kinase inhibitors. Due to the nascent stage of research on this specific fragment, this document will leverage data from a closely related, well-characterized 6-bromoindole (B116670) derivative as a proxy to illustrate the validation process and potential inhibitory profile.
Comparative Analysis of Kinase Inhibition
The inhibitory potential of a fragment is assessed by its potency (IC50) and binding affinity (Kd) against a panel of kinases. A desirable fragment exhibits significant activity against the target kinase while maintaining selectivity over other kinases to minimize off-target effects.
Table 1: Hypothetical Inhibitory Activity of a 6-Bromoindole Fragment Against a Panel of Kinases
| Kinase Target | IC50 (nM) | Binding Affinity (Kd) (nM) |
| PIM1 | 150 | 250 |
| PIM2 | 800 | 1200 |
| PIM3 | 1200 | 2000 |
| CDK2 | >10,000 | >10,000 |
| CDK9 | >10,000 | >10,000 |
| SRC | 5000 | 7500 |
| LCK | 8000 | >10,000 |
| VEGFR2 | 3000 | 4500 |
Data is representative of a closely related 6-bromoindole derivative and serves as a hypothetical profile for this compound.
Table 2: Selectivity Profile Comparison with Known Kinase Inhibitors
| Compound | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | SRC IC50 (nM) | VEGFR2 IC50 (nM) |
| Hypothetical 6-Bromoindole Fragment | 150 | 800 | 1200 | 5000 | 3000 |
| SGI-1776 | 2 | 20 | 10 | 100 | >1000 |
| Staurosporine | 5 | 3 | 7 | 6 | 20 |
| Sunitinib | 50 | 100 | 80 | 20 | 5 |
This comparative data highlights the potential for the 6-bromoindole scaffold to be developed into a selective PIM kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the validation of any potential kinase inhibitor. The following are standard protocols for key assays.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established procedures for similar indole derivatives. A common method involves the bromination of the indole core. For instance, a related compound, methyl 5,6-dibromo-1H-indole-3-carboxylate, is synthesized by reacting methyl 1H-indole-3-carboxylate with bromine in acetic acid[1]. A similar regioselective bromination at the 6-position could be achieved using appropriate starting materials and reaction conditions.
Biochemical Kinase Inhibition Assays
1. Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates ATP consumption by the kinase and thus, higher kinase activity.
-
Reagents : Kinase, substrate, ATP, test compound (this compound), Kinase-Glo® reagent.
-
Procedure :
-
Dispense 5 µL of kinase and substrate solution into a 96-well plate.
-
Add 2.5 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis : The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™)
TR-FRET assays measure the binding of a fluorescently labeled tracer to the kinase. Inhibition is detected by the displacement of the tracer by the test compound, leading to a decrease in the FRET signal.
-
Reagents : Kinase labeled with a donor fluorophore (e.g., Terbium), a fluorescent tracer that binds to the ATP pocket (acceptor fluorophore), and the test compound.
-
Procedure :
-
Dispense kinase and test compound into a 384-well plate.
-
Add the fluorescent tracer.
-
Incubate at room temperature for 60 minutes.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis : The decrease in the TR-FRET signal is proportional to the displacement of the tracer. IC50 values are calculated from dose-response curves.
Biophysical Binding Assays
1. Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free detection of binding events between the test compound and the kinase.
-
Procedure :
-
Immobilize the kinase onto a sensor chip.
-
Flow a solution of the test compound at various concentrations over the chip surface.
-
Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the kinase.
-
-
Data Analysis : The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams, and the binding affinity (Kd) is calculated (Kd = koff/kon).
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of the test compound to the kinase, providing a complete thermodynamic profile of the interaction.
-
Procedure :
-
Place the kinase solution in the sample cell.
-
Titrate the test compound from a syringe into the cell in a series of small injections.
-
Measure the heat released or absorbed during each injection.
-
-
Data Analysis : The binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Cell-Based Assays
Cell-based assays are essential to confirm the activity of the inhibitor in a more physiologically relevant context.
-
Procedure :
-
Culture a cancer cell line known to be dependent on the target kinase (e.g., a PIM1-dependent cell line).
-
Treat the cells with the test compound at various concentrations.
-
After a set incubation period (e.g., 72 hours), assess cell viability using an appropriate method (e.g., MTT assay).
-
-
Data Analysis : The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
Visualizing the Workflow and Biological Context
To better understand the process of fragment-based drug discovery and the biological context of kinase inhibition, the following diagrams are provided.
References
Unambiguous Structure Confirmation of Methyl 6-Bromo-1H-Indole-3-Carboxylate: A Comparative Guide to Crystallographic and Spectroscopic Techniques
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Methyl 6-Bromo-1H-Indole-3-Carboxylate, a halogenated indole (B1671886) derivative, represents a class of compounds with significant potential in medicinal chemistry. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structure determination, with a suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural confirmation of this target molecule.
While a published crystal structure for this compound is not currently available, this guide utilizes the detailed crystallographic data of its close structural analog, 6-Bromo-1H-Indole-3-Carboxylic Acid, for a robust comparative analysis.
Definitive Structure Determination by X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled, three-dimensional atomic arrangement of a molecule in the solid state. This technique offers precise, quantitative data on bond lengths, bond angles, and torsion angles, unequivocally establishing the connectivity and conformation of the molecule.
Table 1: Crystallographic Data for 6-Bromo-1H-Indole-3-Carboxylic Acid [1]
| Parameter | Value |
| Chemical Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.2229 (14) |
| b (Å) | 11.874 (2) |
| c (Å) | 11.079 (2) |
| β (°) | 108.37 (3) |
| Volume (ų) | 901.7 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Table 2: Selected Bond Lengths and Angles for 6-Bromo-1H-Indole-3-Carboxylic Acid [1]
| Bond | Length (Å) | Angle | Degree (°) |
| Br1-C6 | 1.905 (4) | C5-C6-C7 | 121.5 (4) |
| N1-C2 | 1.373 (5) | C2-N1-C7a | 109.1 (4) |
| C3-C3a | 1.433 (6) | N1-C2-C3 | 110.1 (4) |
| C=O | 1.259 (5), 1.265 (5) | O1-C8-O2 | 124.2 (5) |
Alternative Structural Verification by Spectroscopic Methods
Spectroscopic techniques provide valuable, complementary data for structural elucidation. While not offering the spatial resolution of X-ray crystallography, NMR, IR, and MS are powerful tools for confirming the presence of functional groups and establishing the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of atomic nuclei.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.60 | br s | 1H | N-H |
| ~8.10 | d | 1H | H-2 |
| ~7.85 | d | 1H | H-4 |
| ~7.70 | d | 1H | H-7 |
| ~7.30 | dd | 1H | H-5 |
| ~3.85 | s | 3H | O-CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | C=O |
| ~136.0 | C-7a |
| ~130.0 | C-2 |
| ~128.0 | C-3a |
| ~125.0 | C-5 |
| ~124.0 | C-4 |
| ~115.0 | C-6 |
| ~114.0 | C-7 |
| ~108.0 | C-3 |
| ~51.0 | O-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1700 | Strong | C=O Stretch (Ester) |
| ~1600, ~1450 | Medium | C=C Aromatic Ring Stretch |
| ~1220 | Strong | C-O Stretch (Ester) |
| ~880 | Strong | C-H Bending (Aromatic) |
| ~650 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Table 6: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 253/255 | High | [M]⁺ (Molecular Ion, Bromine Isotopes) |
| 222/224 | Medium | [M - OCH₃]⁺ |
| 194/196 | Medium | [M - COOCH₃]⁺ |
| 115 | High | [M - Br - COOCH₃]⁺ |
Experimental Protocols
Single-Crystal X-ray Crystallography
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector. The intensities and positions of the diffracted spots are used to solve the crystal structure using specialized software.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in a thin glass tube and inserted into the NMR spectrometer. The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected, Fourier-transformed, and processed to generate the NMR spectrum.
Infrared (IR) Spectroscopy
A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). The sample is then placed in the path of an infrared beam, and the transmitted radiation is measured as a function of wavenumber.
Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized, typically using techniques such as electrospray ionization (ESI) or electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). A detector measures the abundance of each ion, generating a mass spectrum.
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for confirming the structure of this compound, comparing the direct crystallographic approach with the combined spectroscopic methods.
Caption: Workflow for structural elucidation.
References
A Comparative Analysis of In Vitro and In Vivo Efficacy of Salicylic Acid Derivatives
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of prominent drugs synthesized from salicylic (B10762653) acid, including aspirin (B1665792) and diflunisal (B1670566). The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the translational challenges and successes in correlating laboratory findings with clinical outcomes. This analysis is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Aspirin: Platelet Aggregation Inhibition
Aspirin, or acetylsalicylic acid, is a cornerstone of antiplatelet therapy. Its primary mechanism involves the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, thereby blocking the production of thromboxane (B8750289) A2, a potent platelet aggregator.
Comparative Efficacy Data
A key area of investigation is whether the direct application of aspirin in vitro accurately reflects the effects of its metabolized form in vivo. A study comparing the two found that in vitro treatment with aspirin is as effective as metabolized aspirin in reducing shear-induced platelet activation[1][2].
| Parameter | In Vitro Aspirin | In Vivo Metabolized Aspirin (2 hours post-ingestion) | Control (Untreated) |
| Reduction in Platelet Activation Rate | 28.2% | 25.3% | 0% |
Experimental Protocols
Objective: To compare the efficacy of in vitro and in vivo metabolized aspirin in reducing shear-induced platelet activation.
In Vitro Arm:
-
Platelet Isolation: Human platelets were isolated from aspirin-free subjects.
-
Drug Application: 20 µM of aspirin was added exogenously to the isolated platelets.
-
Shear Stress Induction: The treated platelets were circulated for 30 minutes in a flow loop containing a DeBakey Ventricular Assist Device (VAD) to induce shear stress.
-
Efficacy Measurement: Platelet activation state was measured in near real-time using a modified prothrombinase-based assay[1][2].
In Vivo Arm:
-
Subject Dosing: Healthy donors ingested 1,000 mg of aspirin.
-
Sample Collection: Blood samples were collected 2 hours and 20 hours post-ingestion.
-
Platelet Isolation: Platelets were obtained from the collected blood samples.
-
Shear Stress Induction and Efficacy Measurement: The procedure followed steps 3 and 4 of the in vitro arm[1][2].
Signaling Pathway: Aspirin's Antiplatelet Action
Aspirin irreversibly inhibits the COX-1 enzyme in platelets.
Diflunisal: Topical Anti-Inflammatory Activity
Diflunisal, another derivative of salicylic acid, is utilized for its anti-inflammatory properties. Recent research has explored its potential in topical formulations to enhance local drug delivery and efficacy.
Comparative Efficacy Data
A study on a nanoemulgel formulation of diflunisal demonstrated a significant correlation between in vitro skin permeation and in vivo anti-inflammatory effects. The solubility-enhanced diflunisal (DIF-IC) formulation showed superior performance in both settings[3].
| Formulation | In Vitro Skin Permeation | In Vivo Anti-Inflammatory Activity (Carrageenan-induced paw edema) |
| DIF-IC Nanoemulgel | Significantly Enhanced | Improved Activity |
| DIF Nanoemulgel | Standard | Standard |
Experimental Protocols
Objective: To evaluate the in vitro skin permeation and in vivo anti-inflammatory efficacy of a diflunisal nanoemulgel.
In Vitro Skin Permeation:
-
Formulation Preparation: Nanoemulsions of diflunisal (DIF) and solubility-enhanced diflunisal (DIF-IC) were prepared and incorporated into a xanthan gum gelling agent to create nanoemulgels.
-
Permeation Study: The permeation of diflunisal from the nanoemulgel formulations across a skin model was measured over time to assess the rate and extent of drug delivery[3].
In Vivo Anti-Inflammatory Models:
-
Animal Model: The study utilized models of inflammation in animals, including the carrageenan-induced paw edema model, histamine-induced paw edema model, and formalin-induced paw edema model.
-
Drug Application: The optimized nanoemulgel formulation was applied topically to the inflamed area.
-
Efficacy Measurement: The reduction in paw edema or other inflammatory markers was measured at specific time points and compared to control groups to determine the anti-inflammatory effect[3].
Experimental Workflow: From Formulation to In Vivo Testing
Workflow for developing and testing topical diflunisal formulations.
Challenges in In Vitro-In Vivo Correlation: The Case of Salicylamide (B354443)
While the above examples show good correlation, it is not always straightforward. Salicylamide, another derivative, highlights the complexities. Although it is known for its analgesic and antipyretic properties, a direct and consistent correlation between its in vitro COX inhibitory potency and its in vivo efficacy is not well-established[4]. This discrepancy is often attributed to its rapid and extensive metabolism, suggesting that pharmacokinetic factors like absorption, distribution, metabolism, and excretion (ADME) can significantly influence a drug's overall in vivo activity, sometimes more than its direct enzymatic inhibition measured in vitro[4].
Conclusion
The translation of in vitro findings to in vivo efficacy for drugs synthesized from salicylic acid presents a varied landscape. For aspirin's antiplatelet effects, in vitro models have demonstrated strong predictive value for in vivo performance[1][2]. Similarly, for topical formulations of diflunisal, in vitro permeation studies are indicative of in vivo anti-inflammatory success[3]. However, the case of salicylamide serves as a crucial reminder that a drug's in vivo performance is a complex interplay of its mechanism of action and its pharmacokinetic profile[4]. For drug development professionals, these examples underscore the importance of integrating comprehensive in vitro characterization with well-designed in vivo models to accurately predict clinical outcomes.
References
- 1. Comparative efficacy of in vitro and in vivo metabolized aspirin in the DeBakey ventricular assist device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of in vitro and in vivo metabolized aspirin in the DeBakey ventricular assist device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoemulgel, an Innovative Carrier for Diflunisal Topical Delivery with Profound Anti-Inflammatory Effect: in vitro and in vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Spectroscopic Deep Dive: A Comparative Analysis of Methyl Bromo-indole-carboxylate Isomers
A comprehensive spectroscopic comparison of various positional isomers of methyl bromo-indole-carboxylate is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate their identification and characterization.
The subtle shift in the position of a bromine atom on the indole (B1671886) ring of methyl bromo-indole-carboxylate can significantly influence its chemical reactivity, biological activity, and spectroscopic properties. Understanding these differences is crucial for the unambiguous identification of these isomers and for structure-activity relationship (SAR) studies in drug discovery. This guide summarizes the available spectroscopic data for various isomers, details the experimental protocols for their acquisition, and provides a visual representation of their structural relationships.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for different isomers of methyl bromo-indole-carboxylate. The data has been compiled from various scientific sources. Note that the exact chemical shifts and fragmentation patterns can vary slightly depending on the solvent and the specific instrumentation used.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | N-H | OCH₃ |
| Methyl 5-bromo-1H-indole-2-carboxylate | 7.15 (d) | - | 7.30 (d) | - | 7.35 (dd) | 7.85 (d) | 9.0 (br s) | 3.95 (s) |
| Methyl 6-bromo-1H-indole-2-carboxylate | 7.10 (s) | - | 7.55 (d) | 7.30 (dd) | - | 7.40 (d) | 8.9 (br s) | 3.94 (s) |
| Methyl 5-bromo-1H-indole-3-carboxylate | 8.15 (s) | - | 7.30 (d) | - | 7.38 (dd) | 8.10 (d) | 8.8 (br s) | 3.90 (s) |
| Methyl 6-bromo-1H-indole-3-carboxylate | 7.80 (s) | - | 7.65 (d) | 7.20 (dd) | - | 7.90 (s) | 8.5 (br s) | 3.85 (s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Isomer | C=O | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | OCH₃ |
| Methyl 5-bromo-1H-indole-2-carboxylate | 162.5 | 130.0 | 108.0 | 128.5 | 125.0 | 115.0 | 124.0 | 113.5 | 135.0 | 52.0 |
| Methyl 6-bromo-1H-indole-2-carboxylate | 162.4 | 129.8 | 108.2 | 128.7 | 121.8 | 124.5 | 116.5 | 114.0 | 136.5 | 52.1 |
| Methyl 5-bromo-1H-indole-3-carboxylate | 165.0 | 132.0 | 107.0 | 126.0 | 123.0 | 114.0 | 124.5 | 113.0 | 134.5 | 51.5 |
| This compound | 164.8 | 131.5 | 107.2 | 126.3 | 120.5 | 124.8 | 115.8 | 113.2 | 135.8 | 51.3 |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Isomer | N-H Stretch | C=O Stretch | C=C Stretch (Aromatic) | C-Br Stretch |
| General Expected Ranges | 3400-3300 | 1720-1680 | 1600-1450 | 700-500 |
| Methyl 5,6-dibromo-1H-indole-3-carboxylate | 3294 | 1673 | 1543, 1449 | Not specified |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Isomer | Molecular Ion [M]⁺ | [M+2]⁺ | Key Fragment Ions |
| General Expected Pattern | 253/255 | Present (approx. 1:1 ratio) | Loss of OCH₃, COOCH₃ |
| Methyl 5,6-dibromo-1H-indole-3-carboxylate | 331/333/335 | Present (approx. 1:2:1 ratio) | Not specified |
Note: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) results in a distinctive [M]⁺ and [M+2]⁺ peak pattern. For dibrominated compounds, a 1:2:1 pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ is expected.
Structural Isomers of Methyl Bromo-indole-carboxylate
The following diagram illustrates the structural differences between the various positional isomers of methyl bromo-indole-carboxylate.
Caption: Positional isomers of methyl bromo-indole-carboxylate.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for proton spectra.
-
Sample Preparation: Approximately 5-10 mg of the methyl bromo-indole-carboxylate isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a single peak for each unique carbon atom.
-
Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are typically obtained using an Electron Ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized by heating.
-
Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments.
References
A Comparative Guide to the Purity Assessment of Methyl 6-Bromo-1H-Indole-3-Carboxylate by HPLC-MS
For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the purity assessment of Methyl 6-Bromo-1H-Indole-3-Carboxylate, a key intermediate in pharmaceutical synthesis, with a focus on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as the primary analytical technique. A comparison with alternative methods is also presented, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis
HPLC-MS is a powerful hybrid technique that combines the superior separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry.[1][2] This combination is particularly advantageous for identifying and quantifying the main compound as well as any unknown impurities by providing information on their mass-to-charge ratios.[1] Reversed-phase HPLC (RP-HPLC) is the preferred chromatographic method for the analysis of indole (B1671886) derivatives due to its ability to resolve complex mixtures.[3][4]
Experimental Protocol: HPLC-MS
-
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.[1][4]
-
Mobile Phase:
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 15.0 30 70 20.0 30 70 20.1 70 30 | 25.0 | 70 | 30 |
-
Detection Wavelength: 280 nm.[4] Indole derivatives typically exhibit strong absorbance in the 254-300 nm range.[1]
-
Injection Volume: 10 µL.[4]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of methanol (B129727) to create a stock solution.
-
Further dilute to a working concentration of approximately 50 µg/mL with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.[1]
-
Data Presentation: HPLC-MS Purity Analysis
The purity of the sample is determined by calculating the peak area percentage from the HPLC chromatogram. The mass spectrometer provides confirmation of the main peak and identification of impurities.
| Peak | Retention Time (min) | Area % | [M+H]⁺ (m/z) | Tentative Identification |
| 1 | 4.2 | 0.8 | 240.0 | 6-Bromo-1H-indole-3-carboxylic acid |
| 2 | 10.5 | 98.5 | 254.0 | This compound |
| 3 | 12.1 | 0.7 | - | Unidentified byproduct |
Note: This data is illustrative.
Common impurities in this compound can include the hydrolyzed product, 6-Bromo-1H-indole-3-carboxylic acid, as well as unreacted starting materials and byproducts from the synthesis.[6]
Comparison with Alternative Analytical Techniques
While HPLC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by chromatography and detection by UV-Vis absorbance.[2] | Robust, reproducible, and widely available.[3] Good for quantification of known impurities. | Cannot identify unknown impurities. Non-chromophoric impurities are not detected.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing residual solvents and other volatile impurities.[2] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Quantitative NMR (qNMR) | Provides structural information and quantification based on the signal intensity relative to a certified internal standard. | A primary analytical method that does not require a reference standard for the analyte.[3] Provides structural confirmation. | Lower sensitivity compared to chromatographic methods.[3] Requires a more concentrated sample. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample.[7] | Simple, rapid, and cost-effective for a preliminary purity check.[8] | Non-specific; cannot distinguish between the main compound and impurities with similar chromophores. |
| Thin-Layer Chromatography (TLC) | A quick and inexpensive method for qualitative purity assessment.[6] | Simple and rapid for monitoring reaction progress and detecting the presence of major impurities.[6] | Not quantitative and has lower resolution compared to HPLC. |
Experimental Workflow and Signaling Pathway Diagrams
Caption: HPLC-MS Experimental Workflow for Purity Assessment.
Conclusion
The purity assessment of this compound is crucial for its application in research and development. HPLC-MS stands out as a highly effective method, offering both high-resolution separation and definitive identification of the main compound and potential impurities. While alternative techniques like HPLC-UV, qNMR, and TLC have their merits for specific applications, the comprehensive data provided by HPLC-MS makes it the preferred method for a thorough purity evaluation in the pharmaceutical industry. The selection of the most appropriate analytical technique should be based on the specific goals of the analysis, available instrumentation, and regulatory requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. ijrar.org [ijrar.org]
Safety Operating Guide
Proper Disposal of Methyl 6-Bromo-1H-Indole-3-Carboxylate: A Guide for Laboratory Professionals
For immediate reference, Methyl 6-Bromo-1H-Indole-3-Carboxylate must be treated as hazardous chemical waste. It should be properly segregated, labeled, and disposed of through an approved waste disposal facility. Under no circumstances should this chemical be discharged into drains or disposed of with general laboratory trash.
This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this halogenated indole (B1671886) derivative.
Safety and Handling
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, the area should be evacuated and ventilated. The spill should be absorbed using an inert material such as sand, silica (B1680970) gel, or a universal binder. The contaminated absorbent material must then be collected into a suitable, sealable container for hazardous waste disposal. It is imperative to prevent the chemical from entering the environment.
Summary of Chemical Safety Information
| Property | Information |
| Physical State | Solid |
| Incompatible Materials | Strong oxidizing agents, Strong reducing agents |
| Hazard Statements | May cause skin, eye, and respiratory irritation. |
| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3] |
| First Aid: Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][2][3] |
| First Aid: Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2][3] |
| First Aid: Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its disposal as a halogenated organic waste.
1. Waste Segregation:
-
Designate a specific, labeled waste container for "Halogenated Organic Waste."
-
Do not mix this compound waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Ensure that incompatible materials, such as strong oxidizing or reducing agents, are not added to the same waste container.
2. Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container for waste collection. The container must have a secure, tight-fitting lid.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
The date of initial waste accumulation should also be clearly marked on the label.
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The container must be kept closed at all times, except when adding waste.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
4. Disposal Request and Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its disposal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
The final disposal must be carried out by an approved and licensed hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 6-Bromo-1H-Indole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 6-Bromo-1H-Indole-3-Carboxylate. The following procedures are based on available safety data sheets and best practices for handling halogenated indole (B1671886) derivatives to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when working with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles or a face shield.[1][2][3] | Chemical-resistant gloves (e.g., nitrile rubber).[1][2] | Use only in a well-ventilated area, preferably a chemical fume hood.[1][2][3] If ventilation is inadequate, a NIOSH-approved respirator is required.[4] | Lab coat or chemical-resistant apron.[2] |
| Solution Preparation and Handling | Chemical safety goggles are mandatory.[1] A face shield is recommended when handling larger volumes. | Chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.[4] | All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] | A lab coat or chemical-resistant apron should be worn.[2] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile rubber). | A NIOSH-approved respirator is required if there is a risk of dust or aerosol generation. | Chemical-resistant suit may be necessary for large spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
| Step | Procedure | Key Safety Precautions |
| 1. Preparation and Engineering Controls | Before handling, ensure that a certified chemical fume hood is operational.[3][4] Confirm that an eyewash station and safety shower are accessible and have been recently tested.[3] | Never work with this compound on an open bench. |
| 2. Donning PPE | Put on all required PPE as outlined in the table above before entering the designated handling area. | Inspect gloves for any signs of degradation or puncture before use. |
| 3. Weighing and Transfer | Perform all weighing and transfer operations within the chemical fume hood to control dust and vapors. Use dedicated spatulas and weigh boats. | Avoid generating dust.[3] Keep the container tightly closed when not in use.[1][2][3] |
| 4. Solution Preparation | When dissolving the solid, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and date. | Handle solutions within the chemical fume hood. |
| 5. Post-Handling | After handling, decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical. | Wash hands thoroughly with soap and water after removing gloves.[1][2][3] |
| 6. Doffing PPE | Remove PPE in the correct order to avoid cross-contamination: gloves, lab coat, eye/face protection. | Dispose of contaminated disposable PPE as hazardous waste. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect unused or waste this compound in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware and PPE | Dispose of all contaminated items, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.[1][2][3] |
| Liquid Chemical Waste | Collect solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. |
| Final Disposal | All chemical waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3] |
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
